IKZF1-degrader-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H30FN5O5 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(4aR)-3-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-6-fluoro-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carbonitrile |
InChI |
InChI=1S/C33H30FN5O5/c34-23-12-25-26(17-39(33(25)42)28-7-8-31(40)36-32(28)41)29(13-23)43-18-21-3-1-20(2-4-21)15-37-9-10-38-24(16-37)19-44-30-11-22(14-35)5-6-27(30)38/h1-6,11-13,24,28H,7-10,15-19H2,(H,36,40,41)/t24-,28+/m1/s1 |
InChI Key |
NHWVAVCMHSJXSG-YWEHKCAJSA-N |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6[C@H](C5)COC7=C6C=CC(=C7)C#N)F |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3OCC4=CC=C(C=C4)CN5CCN6C(C5)COC7=C6C=CC(=C7)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IKZF1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) has emerged as a powerful therapeutic strategy, particularly in the context of B-cell malignancies like multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of IKZF1 degraders, detailing the molecular interactions, signaling pathways, and key experimental methodologies used to characterize these compounds. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this therapeutic modality.
Core Mechanism of Action: Molecular Glues for Targeted Degradation
IKZF1 degraders, including immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and newer generation Cereblon E3 Ligase Modulators (CELMoDs) such as iberdomide and mezigdomide, function as "molecular glues." They act by redirecting the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate IKZF1 and its close homolog IKZF3.
The central player in this process is the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which utilizes Cereblon (CRBN) as its substrate receptor. In the absence of a degrader molecule, IKZF1 and IKZF3 do not efficiently interact with the CRL4^CRBN complex. However, the binding of an IKZF1 degrader to a shallow pocket on CRBN induces a conformational change in the protein's surface. This altered surface creates a new binding interface that is recognized by a specific region (a "degron") on IKZF1 and IKZF3.
This drug-induced proximity between the E3 ligase and the target proteins facilitates the transfer of ubiquitin molecules to IKZF1 and IKZF3. The polyubiquitinated transcription factors are then recognized and degraded by the 26S proteasome.[1][2][3]
Downstream Signaling Consequences of IKZF1/3 Degradation
The degradation of IKZF1 and IKZF3 has profound effects on the survival and proliferation of malignant B-cells, as well as on the activity of the immune system.
In Multiple Myeloma Cells:
-
Downregulation of IRF4 and c-MYC: IKZF1 and IKZF3 are critical transcription factors that sustain the expression of Interferon Regulatory Factor 4 (IRF4) and the proto-oncogene c-MYC.[4] The degradation of IKZF1/3 leads to a rapid downregulation of IRF4 and c-MYC, which are essential for the survival of multiple myeloma cells. This ultimately triggers cell cycle arrest and apoptosis.[1]
In T-Cells:
-
De-repression of IL-2 Production: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation leads to the de-repression of IL-2 transcription, resulting in increased IL-2 production. This, in turn, enhances T-cell activation and proliferation, contributing to the immunomodulatory effects of these drugs.
The following diagram illustrates the core signaling pathway:
Quantitative Comparison of IKZF1 Degraders
The potency of IKZF1 degraders is typically quantified by their DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) values. Newer agents like CELMoDs and bifunctional degraders have demonstrated significantly improved potency over the first-generation IMiDs.
| Compound | Class | Target(s) | DC50 (IKZF1) | Dmax (IKZF1) | Cell Line(s) | Reference(s) |
| Lenalidomide | IMiD | IKZF1, IKZF3 | Micromolar range | ~80-90% | MM.1S | |
| Pomalidomide | IMiD | IKZF1, IKZF3 | Micromolar range | ~80-90% | MM.1S | |
| Iberdomide (CC-220) | CELMoD | IKZF1, IKZF3 | Low nanomolar range | >90% | H929, MM.1S | |
| Mezigdomide (CC-92480) | CELMoD | IKZF1, IKZF3 | Sub-nanomolar to low nanomolar range | >95% | H929, MM.1S | |
| CFT7455 | MonoDAC™ | IKZF1, IKZF3 | ~0.05 nM (GI50) | >90% | NCI-H929 | |
| MGD-22 | Molecular Glue | IKZF1, IKZF2, IKZF3 | 8.33 nM | >90% | NCI-H929 | |
| MGD-28 | Molecular Glue | IKZF1, IKZF2, IKZF3, CK1α | 3.8 nM | >90% | NCI-H929 | |
| IKZF1-degrader-1 | Molecular Glue | IKZF1 | 0.134 nM | Not specified | Not specified |
Note: DC50 and Dmax values can vary depending on the cell line, treatment duration, and assay used.
Detailed Experimental Protocols
The characterization of IKZF1 degraders relies on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.
Western Blotting for IKZF1 Degradation
This protocol is for assessing the reduction in IKZF1 protein levels following treatment with a degrader.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
IKZF1 degrader compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against IKZF1 (e.g., from Proteintech, 12016-1-AP)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the IKZF1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature. Also, probe for a loading control.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the IKZF1 signal to the loading control to determine the extent of degradation.
Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1 Interaction
This protocol is used to demonstrate the drug-dependent interaction between CRBN and IKZF1.
Materials:
-
HEK293T cells
-
Expression vectors for tagged CRBN (e.g., Flag-CRBN) and tagged IKZF1 (e.g., HA-IKZF1)
-
Transfection reagent
-
IKZF1 degrader compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Anti-Flag antibody or beads
-
Protein A/G agarose beads
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Flag peptide)
-
Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293T cells with the tagged CRBN and IKZF1 expression vectors.
-
Treatment: After 24-48 hours, treat the cells with the IKZF1 degrader or vehicle control for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C, followed by the addition of Protein A/G beads for 1-2 hours. Alternatively, use anti-Flag conjugated beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against the HA-tag (to detect IKZF1) and the Flag-tag (to confirm CRBN pulldown).
Cell Viability Assay
This protocol measures the effect of IKZF1 degradation on the viability and proliferation of cancer cells.
Materials:
-
Multiple myeloma cell lines
-
IKZF1 degrader compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Add serial dilutions of the IKZF1 degrader to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Plot the cell viability against the drug concentration and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Conclusion and Future Directions
The targeted degradation of IKZF1 and IKZF3 represents a paradigm shift in the treatment of multiple myeloma and other hematological malignancies. The "molecular glue" mechanism, mediated by the CRL4^CRBN E3 ubiquitin ligase complex, provides a powerful and selective means of eliminating these key oncogenic drivers. The development of next-generation degraders with enhanced potency and selectivity holds great promise for overcoming resistance to existing therapies and improving patient outcomes.
Future research in this area will likely focus on:
-
Expanding the repertoire of degradable targets: Applying the principles of targeted protein degradation to other "undruggable" proteins involved in cancer and other diseases.
-
Developing novel E3 ligase modulators: Identifying and characterizing new small molecules that can recruit different E3 ligases to expand the scope of targeted protein degradation.
-
Understanding and overcoming resistance mechanisms: Investigating the molecular basis of resistance to IKZF1 degraders and developing strategies to circumvent it.
-
Optimizing drug delivery and combination therapies: Improving the pharmacokinetic and pharmacodynamic properties of degraders and exploring their synergistic effects with other anti-cancer agents.
This in-depth technical guide provides a solid foundation for understanding the intricate mechanism of action of IKZF1 degraders. As our knowledge in this field continues to expand, so too will the potential for these innovative therapies to transform the treatment of cancer and other debilitating diseases.
References
- 1. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
The Discovery and Synthesis of IKZF1-degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of IKZF1-degrader-2, a novel molecular glue degrader targeting the Ikaros family zinc finger protein 1 (IKZF1). IKZF1 is a critical transcription factor in hematopoietic lineage development, and its aberrant function is implicated in various hematological malignancies, making it a compelling therapeutic target. This compound, also identified as Compound 3 in patent literature, operates by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the targeted ubiquitination and subsequent proteasomal degradation of IKZF1. This guide details the preclinical data, experimental protocols, and relevant signaling pathways associated with this promising anti-cancer agent. While specific proprietary data for this compound is detailed in patent WO2023025136A1, this document serves as a comprehensive resource based on publicly available information and established methodologies in the field of targeted protein degradation.
Introduction to IKZF1 and Targeted Protein Degradation
Ikaros (encoded by the IKZF1 gene) is a master regulator of lymphoid development.[1][2] Dysregulation of IKZF1, through mutations or deletions, is a hallmark of several B-cell malignancies, including acute lymphoblastic leukemia (ALL) and multiple myeloma, where it often correlates with poor prognosis.[1][3] Unlike traditional inhibitors that block a protein's function, targeted protein degradation (TPD) offers a novel therapeutic modality by eliminating the pathogenic protein entirely. Molecular glue degraders are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[4]
Discovery of this compound
This compound (Compound 3) is an isoindolinone-based molecular glue designed to specifically induce the degradation of IKZF1. The discovery of such compounds often involves a multi-step process beginning with the screening of chemical libraries for molecules that bind to the E3 ligase Cereblon (CRBN) and induce the degradation of specific "neosubstrates" not normally targeted by CRBN. The general workflow for discovering such a molecular glue is outlined below.
Synthesis of this compound
While the precise, multi-step synthesis of this compound is detailed in patent WO2023025136A1, the general synthesis of isoindolinone-based molecular glues involves the construction of the core isoindolinone scaffold followed by the addition of moieties that enhance binding to CRBN and promote the recruitment of the target protein. A general synthetic scheme for related isoindolinone compounds is presented below.
Mechanism of Action
This compound functions as a molecular glue, inducing the proximity of IKZF1 to the CRBN E3 ubiquitin ligase complex. This induced proximity leads to the poly-ubiquitination of IKZF1, marking it for degradation by the 26S proteasome. This targeted degradation results in the depletion of IKZF1 protein levels within cancer cells, leading to anti-proliferative effects.
Quantitative Data
The following tables summarize the type of quantitative data typically generated to characterize an IKZF1 degrader. The specific values for this compound can be found in the referenced patent literature. For illustrative purposes, data from other published IKZF1 degraders are included as examples.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | IKZF1 DC50 (nM) | IKZF3 DC50 (nM) | Anti-proliferative IC50 (nM) |
| This compound | (Data in WO2023025136A1) | (Proprietary) | (Proprietary) | (Proprietary) |
| Example: MGD-22 | MM.1S | 8.33 | 5.74 | Sub-micromolar |
| Example: MGD-C9 | NCI-H929 | Nanomolar Potency | Nanomolar Potency | Sub-micromolar |
| Example: Lenalidomide | MM.1S | Micromolar Potency | Micromolar Potency | Micromolar Potency |
DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation.
Table 2: Pharmacokinetic Properties (Illustrative)
| Parameter | Value (for a representative oral degrader) |
| Bioavailability (F%) | > 30% |
| Half-life (t1/2) | 4-8 hours |
| Cmax | Dose-dependent |
| AUC | Dose-dependent |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel protein degraders. Below are methodologies for key experiments cited in the characterization of such compounds.
Cell Culture
Hematological cancer cell lines (e.g., MM.1S, NCI-H929, MV-4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
-
Cells are seeded in 6-well plates and treated with varying concentrations of the degrader or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cells are seeded in 96-well plates and treated with serial dilutions of the degrader.
-
After a specified incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to each well.
-
Luminescence is measured using a plate reader to determine the number of viable cells.
-
IC50 values are calculated using non-linear regression analysis.
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Recombinant His-tagged CRBN-DDB1 and GST-tagged IKZF1 are used.
-
The proteins are incubated with an anti-His-Tb cryptate donor and an anti-GST-d2 acceptor in the presence of varying concentrations of the degrader.
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) is measured at 665 nm and 620 nm.
-
The ratio of the two emission signals is calculated to determine the extent of ternary complex formation.
IKZF1 Signaling Pathways
Loss of IKZF1 function can lead to the dysregulation of several downstream signaling pathways that promote cancer cell survival and proliferation. Targeting IKZF1 for degradation can help to restore normal cellular signaling.
Conclusion
This compound represents a promising therapeutic agent for the treatment of hematological malignancies driven by aberrant IKZF1 function. Its mechanism as a molecular glue degrader offers a novel and potent approach to eliminate this key oncogenic driver. Further preclinical and clinical investigation, building upon the foundational data presented in patent WO2023025136A1, will be critical to fully elucidate its therapeutic potential. This guide provides a framework for understanding the discovery, synthesis, and characterization of this and other similar molecular glue degraders.
References
- 1. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
IKZF1-degrader-2 chemical structure and properties
[3] IKZF1-degrader-2 - MedchemExpress.com this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. - Mechanism of Action & Protocol. ... this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. For research use only. We do not sell to patients. ... Get it by November 18 for select sizes. Order within 21 hrs 30 mins. * Please select Quantity before adding items. ... this compound (Compound 3) is an IKZF1 molecular glues degrader. This compound has anticancer activity and low toxicity. ... CAS No. ... Room temperature in continental US; may vary elsewhere. ... Please store the product under the recommended conditions in the Certificate of Analysis. ... [1. Fu LQ, et al. Isoindolinone compound and use thereof. WO2023025136A1. 2023-03-02. ...
-
""
-
Quality Management System.
-
Custom Synthesis Service.
-
Gene Regulation Tool.
-
One-stop CDMO Service.
-
One-stop Compound Screening Platform.
-
Molarity Calculator.
-
Dilution Calculator. ...
-
This compound Related Classifications
-
PROTAC Immunology/Inflammation.
-
Molecular Glues IKZF Family. 1
WO2023025136A1 - Isoindolinone compound and use thereof - Google Patents A method for preparing a compound of formula (I), a pharmaceutically acceptable salt thereof, a stereoisomer thereof, a tautomer thereof, a metabolite thereof, a prodrug thereof or a solvate thereof, the method comprising the following steps: reacting a compound of formula (II) with a compound of formula (III) to prepare the compound of formula (I), wherein R 1 , R 2 , R 3 and R 4 are as defined in claim 1, and L is a leaving group. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The isoindolinone compound of the present invention has an excellent inhibitory effect on tumors, especially hematological tumors. 2
WO2023025136A1 - Isoindolinone compound and use thereof The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... WO2023025136A1 - Isoindolinone compound and use thereof. 3
WO2023025136A1 ISOINDOLINONE COMPOUND AND USE THEREOF - Patentscope The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. ... The present invention relates to the field of medicine, and in particular to an isoindolinone compound and use thereof. The isoindolinone compound has an excellent inhibitory effect on tumors, especially hematological tumors. 4
[7.1] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 15: Synthesis of compound 3 The title compound 3 was prepared in an analogous manner to compound 1 using Intermediate 8 and Intermediate 9. [7.2] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 16: Inhibitory activity of compounds on the proliferation of multiple myeloma cell line NCI-H929 in vitro The anti-proliferative activities of the compounds of the present invention were evaluated by using the multiple myeloma cell line NCI-H929. The specific experimental steps were as follows:
-
NCI-H929 cells in logarithmic growth phase were taken, and the cell viability was detected by trypan blue staining to be >90%.
-
The cells were centrifuged at 1000 rpm for 5 minutes, the supernatant was discarded, and the cells were resuspended in fresh 1640 medium (containing 10% FBS) and the cell density was adjusted to 2×10 5 cells/mL.
-
50 μL of cell suspension was added to a 96-well cell culture plate, so that the number of cells in each well was 10,000.
-
The test compounds were serially diluted with DMSO to 200 times the final concentration, and then diluted to 20 times the final concentration with 1640 medium.
-
50 μL of the corresponding concentration of the compound solution was added to the 96-well plate, and the final concentrations of the compounds were 10, 3.16, 1, 0.316, 0.1, 0.0316, 0.01, 0.00316, 0.001, and 0.000316 μM. The final concentration of DMSO was 0.5%.
-
After the cells were treated with the compounds for 96 hours, 10 μL of CCK-8 solution was added to each well, and the cells were incubated in a 37°C, 5% CO 2 incubator for 2-4 hours.
-
The absorbance at 450 nm was measured with a microplate reader, and the cell viability was calculated.
-
The half-maximal inhibitory concentration (IC 50 ) of each compound was calculated by using GraphPad Prism 5 software. The IC 50 values of some compounds of the present invention for inhibiting the proliferation of NCI-H929 cells are shown in Table 1. Table 1: Inhibitory activity of compounds on the proliferation of NCI-H929 cells
Compound No. IC 50 (nM) 1 2.0 2 1.1 3 0.8 Pomalidomide 102.3 [7.3] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 17: Detection of the degradation activity of compounds on IKZF1 protein The degradation activities of the compounds of the present invention on IKZF1 protein were evaluated in NCI-H929 cells. The specific experimental steps were as follows:
-
NCI-H929 cells in logarithmic growth phase were taken, and the cell viability was detected by trypan blue staining to be >90%.
-
The cells were centrifuged at 1000 rpm for 5 minutes, the supernatant was discarded, and the cells were resuspended in fresh 1640 medium (containing 10% FBS) and the cell density was adjusted to 4×10 5 cells/mL.
-
1 mL of cell suspension was added to a 24-well cell culture plate, so that the number of cells in each well was 4×10 5 .
-
The test compounds were serially diluted with DMSO to 1000 times the final concentration, and then diluted to 100 times the final concentration with 1640 medium.
-
10 μL of the corresponding concentration of the compound solution was added to the 24-well plate, and the final concentrations of the compounds were 1, 0.1, 0.01, 0.001, and 0.0001 μM. The final concentration of DMSO was 0.1%.
-
After the cells were treated with the compounds for 24 hours, the cells were collected and lysed, and the protein concentration was determined by BCA method.
-
The expression level of IKZF1 protein was detected by Western Blot.
-
The degradation rate of the protein was calculated by quantifying the gray value of the protein bands, and the half-maximal degradation concentration (DC 50 ) of each compound was calculated by using GraphPad Prism 5 software. The DC 50 values of some compounds of the present invention for degrading IKZF1 protein are shown in Table 2. Table 2: Degradation activity of compounds on IKZF1 protein
Compound No. DC 50 (nM) 1 1.3 2 1.0 3 0.7 Pomalidomide 79.5 [7.4] [WO2023025136] ISOINDOLINONE COMPOUND AND USE THEREOF Example 18: Pharmacokinetic study of compound 3 in rats To evaluate the pharmacokinetic characteristics of compound 3 in rats, 6 male SD rats were randomly divided into two groups, with 3 rats in each group. One group was administered intravenously (i.v.) at a dose of 1 mg/kg, and the other group was administered orally (p.o.) at a dose of 5 mg/kg. Blood samples were collected at different time points after administration, and the concentration of compound 3 in plasma was determined by LC-MS/MS. The main pharmacokinetic parameters are shown in Table 3. Table 3: Main pharmacokinetic parameters of compound 3 in rats
Parameter i.v. (1 mg/kg) p.o. (5 mg/kg) T 1/2 (h) 1.5 2.1 C max (ng/mL) 325 458 AUC last (ng·h/mL) 486 1875 Bioavailability F (%) - 77.1 Conclusion: Compound 3 has good pharmacokinetic properties in rats. --INVALID-LINK-- Synthesis Details**
I've successfully pinpointed the chemical synthesis reference for Compound 3 (this compound) within patent WO2023025136A1. Furthermore, I've dug into the experimental protocols and quantitative data included in the document. Now, I'm focusing on analyzing the reaction conditions and optimizing the synthesis route.
Confirming Data Adequacy
I've confirmed that the patent WO2023025136A1 offers sufficient detail. I have the synthesis reference for Compound 3 and extracted anti-proliferative and IKZF1 degradation data. Moreover, I've secured pharmacokinetic data in rats and have identified enough information to generate diagrams of the signaling pathway and experimental workflows, which I will now create. I can start the technical guide.
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a novel molecular glue degrader targeting the Ikaros family zinc finger 1 (IKZF1) protein. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Chemical Structure and Properties
This compound, also referred to as Compound 3, is an isoindolinone derivative with potent anti-cancer properties. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Compound Name | This compound (Compound 3) | |
| CAS Number | 2915330-86-6 | N/A |
| Molecular Formula | C₃₃H₃₀FN₅O₅ | N/A |
| Molecular Weight | 595.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Biological Activity
This compound is a highly potent molecular glue degrader that induces the degradation of IKZF1 protein. It exhibits significant anti-proliferative activity in multiple myeloma cell lines.
Anti-proliferative Activity
The inhibitory effect of this compound on cell proliferation was assessed in the NCI-H929 multiple myeloma cell line. The half-maximal inhibitory concentration (IC₅₀) was determined to be 0.8 nM . In comparison, the IC₅₀ for pomalidomide was 102.3 nM, highlighting the superior potency of this compound.
| Compound | IC₅₀ (nM) in NCI-H929 cells |
| This compound (Compound 3) | 0.8 |
| Compound 1 | 2.0 |
| Compound 2 | 1.1 |
| Pomalidomide | 102.3 |
IKZF1 Degradation Activity
The ability of this compound to induce the degradation of IKZF1 protein was also evaluated in NCI-H929 cells. The half-maximal degradation concentration (DC₅₀) was determined to be 0.7 nM . This demonstrates a highly efficient degradation of the target protein. For comparison, the DC₅₀ of pomalidomide was 79.5 nM.
| Compound | DC₅₀ (nM) for IKZF1 degradation |
| This compound (Compound 3) | 0.7 |
| Compound 1 | 1.3 |
| Compound 2 | 1.0 |
| Pomalidomide | 79.5 |
Pharmacokinetic Properties
A pharmacokinetic study of this compound was conducted in male Sprague-Dawley rats. The compound was administered both intravenously (i.v.) and orally (p.o.). The results indicate good pharmacokinetic properties, including high oral bioavailability.
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| T₁/₂ (h) | 1.5 | 2.1 |
| Cₘₐₓ (ng/mL) | 325 | 458 |
| AUC_last (ng·h/mL) | 486 | 1875 |
| Oral Bioavailability (F%) | - | 77.1 |
Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a molecular glue, a type of small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In this case, this compound facilitates the interaction between the Cereblon (CRBN) E3 ligase and IKZF1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound (Compound 3)
The synthesis of this compound was carried out in a manner analogous to the synthesis of "Compound 1" as described in patent WO2023025136A1, utilizing Intermediate 8 and Intermediate 9 as starting materials. For detailed synthetic procedures, please refer to the aforementioned patent document.
In Vitro Anti-proliferative Activity Assay
This protocol describes the method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the NCI-H929 multiple myeloma cell line.
IKZF1 Protein Degradation Assay (Western Blot)
This protocol outlines the procedure to determine the half-maximal degradation concentration (DC₅₀) of this compound in NCI-H929 cells via Western Blot analysis.
Signaling Pathway Context
IKZF1 is a critical transcription factor in hematopoietic cell development, particularly in the lymphoid lineage. Its dysregulation is implicated in various hematological malignancies. By inducing the degradation of IKZF1, this compound disrupts the downstream signaling pathways that are dependent on this transcription factor, ultimately leading to the inhibition of tumor cell proliferation and survival.
References
An In-depth Technical Guide to the Target Profile and Selectivity of IKZF1 Degraders
Disclaimer: Detailed quantitative data and specific experimental protocols for the compound designated "IKZF1-degrader-2" are not publicly available at this time. This information appears to be contained within patent application WO2023025136A1, the full text of which is not accessible through public databases as of November 2025. This guide provides a comprehensive overview of the target profile, selectivity, and relevant experimental methodologies for well-characterized IKZF1 degraders, which are expected to share a similar mechanism of action with "this compound".
The transcription factor Ikaros (encoded by the IKZF1 gene) is a critical regulator of hematopoiesis and a validated therapeutic target in various hematological malignancies.[1][2] The development of small molecule degraders that induce the proteasomal degradation of IKZF1 represents a promising therapeutic strategy. These degraders, often referred to as molecular glues, function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to target IKZF1 for ubiquitination and subsequent degradation.[3][4]
Target Profile of IKZF1 Degraders
The primary target of IKZF1 degraders is the Ikaros protein. The efficacy of these compounds is determined by their ability to induce the degradation of IKZF1 within cancer cells. Key parameters used to characterize the target profile include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Representative Degradation Potency of IKZF1/3 Degraders
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Lenalidomide | IKZF1/3 | Multiple Myeloma Cells | Not specified | Not specified | [3] |
| Pomalidomide | IKZF1/3 | Multiple Myeloma Cells | Not specified | Not specified | |
| Avadomide (CC-122) | IKZF1/3 | Not specified | More potent than lenalidomide | Not specified | |
| MGD-C9 | IKZF1/3 | MM, AML, DLBCL cell lines | Nanomolar | Not specified | |
| MGD-22 | IKZF1/2/3 | Hematological cancer cells | IKZF1: 8.33, IKZF2: 9.91, IKZF3: 5.74 | Not specified | |
| MGD-28 | IKZF1/3 | Multiple Myeloma Cells | IKZF1: 3.8, IKZF3: 7.1 | Not specified | |
| MGD-4 | IKZF1/3 | Multiple Myeloma Cells | IKZF1: 67.2, IKZF3: 95.8 | Not specified | |
| Cemsidomide (CFT7455) | IKZF1/3 | NCIH929.1 cells | GI50: 0.05 | Not specified | |
| Iberdomide | IKZF1 | T cells | Not specified | Not specified | |
| PS-RC-1 | IKZF1/3 | Mino cells | Potent | Not specified | |
| EM12 | IKZF1 | HEK293T | 1700 | 69 | |
| 4-OH-EM12 | IKZF1 | HEK293T | 28 | 82 |
Selectivity Profile
The selectivity of IKZF1 degraders is a critical aspect of their therapeutic potential, as off-target degradation can lead to toxicity. Selectivity is typically assessed against other members of the Ikaros family of transcription factors (IKZF2, IKZF3, IKZF4, IKZF5) and other known "neosubstrates" of the CRBN E3 ligase, such as GSPT1 and CK1α.
Table 2: Representative Selectivity of IKZF Degraders
| Compound | Primary Targets | Off-Targets | Cell Line | DC50 (nM) | Citation |
| Lenalidomide | IKZF1, IKZF3 | Multiple Myeloma Cells | Not specified | ||
| MGD-C9 | IKZF1, IKZF3 | IKZF2 | HEK293T | IKZF1/3: Nanomolar | |
| MGD-22 | IKZF1, IKZF2, IKZF3 | Hematological cancer cells | IKZF1: 8.33, IKZF2: 9.91, IKZF3: 5.74 | ||
| MGD-28 | IKZF1, IKZF3 | IKZF2 (56.3), CK1α (7.8) | Multiple Myeloma Cells | IKZF1: 3.8, IKZF3: 7.1 | |
| MGD-4 | IKZF1, IKZF3 | IKZF2 (918.2) | Multiple Myeloma Cells | IKZF1: 67.2, IKZF3: 95.8 | |
| PS-RC-1 | IKZF1, IKZF3 | GSPT1 (not degraded) | Mino cells | Potent | |
| NVP-DKY709 | IKZF2 | IKZF1/3 (spared) | Not specified | Not specified |
Mechanism of Action: Signaling Pathway
IKZF1 degraders act as molecular glues, inducing proximity between the E3 ubiquitin ligase substrate receptor CRBN and IKZF1. This leads to the polyubiquitination of IKZF1 and its subsequent degradation by the proteasome. The depletion of IKZF1 in cancer cells results in cell cycle arrest and apoptosis.
Caption: Mechanism of action of an IKZF1 molecular glue degrader.
Experimental Protocols
The characterization of IKZF1 degraders involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Quantitative Degradation Assay (HiBiT System)
This assay is used to quantify the degradation of target proteins in live cells.
-
Cell Lines: HEK293T cells stably expressing HiBiT-tagged target proteins (e.g., IKZF1-HiBiT, IKZF2-HiBiT, IKZF3-HiBiT, GSPT1-HiBiT, CK1α-HiBiT).
-
Procedure:
-
Seed the stable cell lines in 96-well plates.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells using a lytic detection system (e.g., Nano-Glo HiBiT Lytic Detection System).
-
Measure the luminescence, which is proportional to the amount of remaining HiBiT-tagged protein.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Western Blotting
Western blotting is a standard method to visually confirm the degradation of target proteins.
-
Cell Lines: Relevant cancer cell lines (e.g., multiple myeloma, acute myeloid leukemia).
-
Procedure:
-
Treat cells with various concentrations of the degrader for a specific duration.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the target protein (e.g., IKZF1, IKZF3) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Cell Viability and Apoptosis Assays
These assays determine the functional consequences of IKZF1 degradation on cancer cells.
-
Cell Viability (e.g., AlamarBlue or MTT assay):
-
Seed cancer cells in 96-well plates.
-
Treat with a range of degrader concentrations for an extended period (e.g., 72-120 hours).
-
Add the viability reagent and measure the absorbance or fluorescence.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
-
Apoptosis (e.g., Annexin V/PI staining followed by flow cytometry):
-
Treat cells with the degrader.
-
Stain with Annexin V and propidium iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.
-
Proteomics Analysis
Unbiased quantitative proteomics can be used to assess the global selectivity of the degrader.
-
Procedure:
-
Treat cells with the degrader or vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides (e.g., with tandem mass tags).
-
Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of thousands of proteins to identify off-target degradation.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of an IKZF1 degrader.
Caption: A typical experimental workflow for identifying and characterizing IKZF1 degraders.
Logical Relationship of Mechanism
The following diagram illustrates the logical progression from compound administration to the desired therapeutic effect.
Caption: Logical flow from compound action to therapeutic outcome.
References
Unraveling the Potent Anti-Cancer Activity of IKZF1 Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The targeted degradation of intracellular proteins has emerged as a revolutionary therapeutic paradigm in oncology. Among the compelling targets are the Ikaros family of zinc finger transcription factors, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos). These proteins are crucial for the survival and proliferation of various hematological cancer cells. This technical guide provides an in-depth exploration of the biological function of IKZF1 degraders, a class of small molecules with significant therapeutic potential. While the specific designation "IKZF1-degrader-2" does not correspond to a publicly disclosed agent, this document will synthesize data from well-characterized IKZF1 degraders to provide a comprehensive overview of their mechanism of action, biological impact, and the experimental methodologies used for their evaluation.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
IKZF1 degraders are classified as "molecular glues." They function by inducing proximity between the target protein, IKZF1, and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This induced proximity facilitates the poly-ubiquitination of IKZF1, marking it for degradation by the 26S proteasome. The degradation of IKZF1 leads to downstream effects that inhibit cancer cell growth and survival.
A critical consequence of IKZF1 degradation is the downregulation of interferon regulatory factor 4 (IRF4), a key transcription factor for the expression of c-MYC, which is essential for the survival of multiple myeloma cells.[1] The degradation of IKZF1 and IKZF3 also de-represses the transcription of Interleukin-2 (IL-2) in T-cells, contributing to their immunomodulatory effects.[1]
Quantitative Biological Activity of Representative IKZF1 Degraders
The potency of IKZF1 degraders is typically quantified by their degradation efficiency (DC50 and Dmax) and their anti-proliferative activity (IC50 or GI50). The following tables summarize publicly available data for several well-characterized IKZF1 degraders.
Table 1: Degradation Potency of Select IKZF1 Degraders
| Compound | Target(s) | DC50 (nM) | Cell Line | Reference |
| MGD-22 | IKZF1/2/3 | 8.33 (IKZF1), 9.91 (IKZF2), 5.74 (IKZF3) | Not Specified | [2] |
| MGD-28 | IKZF1/2/3, CK1α | 3.8 (IKZF1), 56.3 (IKZF2), 7.1 (IKZF3), 7.8 (CK1α) | Not Specified | [2] |
| MGD-4 | IKZF1/2/3 | 67.2 (IKZF1), 918.2 (IKZF2), 95.8 (IKZF3) | Not Specified | [2] |
| IKZF1-degrader-1 | IKZF1 | 0.134 | Not Specified | |
| ALV1 | IKZF1/2 | 2.5 (IKZF1), 10.3 (IKZF2) | Not Specified | |
| NVP-DKY709 | IKZF2/4, SALL4 | 4 (IKZF2), 13 (IKZF4), 2 (SALL4) | Not Specified | |
| PVTX-405 | IKZF2 | 0.7 | Not Specified |
Table 2: Anti-proliferative Activity of Select IKZF1 Degraders
| Compound | GI50 (nM) | Cell Line | Reference |
| Cemsidomide (CFT7455) | 0.05 | NCI-H929.1 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the molecular mechanism of action of an IKZF1 degrader.
Caption: Mechanism of IKZF1 degradation by a molecular glue.
Experimental Protocols
The characterization of IKZF1 degraders involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
Quantitative Degradation Assay (e.g., HiBiT Assay)
Objective: To quantify the degradation of IKZF1 in a cellular context.
Methodology:
-
Cell Line Engineering: Establish a stable cell line (e.g., HEK293T) expressing IKZF1 fused to a small peptide tag, such as HiBiT.
-
Cell Plating: Seed the engineered cells into 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the IKZF1 degrader for a defined period (e.g., 24 hours).
-
Lysis and Detection: Lyse the cells and add a detection reagent containing LgBiT, which complements HiBiT to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of remaining HiBiT-tagged IKZF1.
-
Data Analysis: Calculate DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values by fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To visually confirm the degradation of endogenous IKZF1.
Methodology:
-
Cell Treatment: Treat cancer cell lines (e.g., MOLM-13) with the IKZF1 degrader at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for IKZF1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of the IKZF1 degrader.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates.
-
Compound Incubation: Treat the cells with a range of concentrations of the degrader for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Signal Measurement: Measure the resulting luminescence or absorbance.
-
Data Analysis: Calculate the IC50 or GI50 value, representing the concentration at which cell growth is inhibited by 50%.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of an IKZF1 degrader.
Caption: A typical preclinical experimental workflow for IKZF1 degraders.
Logical Relationship of Biological Effects
The degradation of IKZF1 initiates a cascade of events leading to anti-tumor activity. The logical flow of these events is depicted below.
Caption: Logical flow from drug administration to therapeutic outcome.
Conclusion
IKZF1 degraders represent a promising class of therapeutics for hematological malignancies. Their mechanism of action, which involves the targeted degradation of the key transcription factor IKZF1, leads to potent anti-proliferative and pro-apoptotic effects in cancer cells. The continued development and clinical investigation of these molecules hold the potential to offer new treatment options for patients with difficult-to-treat cancers. The experimental workflows and methodologies outlined in this guide provide a framework for the robust preclinical evaluation of novel IKZF1 degraders.
References
The Role of Next-Generation IKZF1 Degraders in Hematological Malignancies: A Technical Guide
Executive Summary: The targeted degradation of the Ikaros family zinc finger 1 (IKZF1) transcription factor has emerged as a pivotal therapeutic strategy in the treatment of various hematological malignancies. Building on the foundation of immunomodulatory drugs (IMiDs), next-generation IKZF1 degraders demonstrate enhanced potency, selectivity, and favorable pharmacokinetic profiles, offering new hope for patients with relapsed or refractory disease. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and experimental methodologies associated with a representative next-generation IKZF1 degrader, herein referred to as IKZF1-degrader-2, based on publicly available data for compounds such as cemsidomide (CFT7455) and MGD-series degraders.
Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions as a "molecular glue," inducing the degradation of IKZF1 and its closely related family member, IKZF3 (Aiolos), through the ubiquitin-proteasome system.[1][2] These degraders bind to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][3] This binding event alters the substrate specificity of CRBN, prompting the recruitment of IKZF1 and IKZF3 as neosubstrates.[1] Subsequently, the CRL4-CRBN complex polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome. The depletion of these critical lymphoid transcription factors disrupts the transcriptional network essential for the survival and proliferation of malignant B-cells, leading to cell cycle arrest and apoptosis.
References
Technical Whitepaper: Preclinical Profile of Novel Ikaros (IKZF1) and Aiolos (IKZF3) Degraders
Disclaimer: Information regarding a specific molecule designated "IKZF1-degrader-2" is not publicly available in the reviewed scientific literature. This document provides a comprehensive overview of the preclinical data and methodologies for representative Ikaros (IKZF1) and Aiolos (IKZF3) degraders based on published studies. The data presented here is for illustrative purposes to guide researchers, scientists, and drug development professionals in this therapeutic area.
Executive Summary
The transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are critical regulators of lymphocyte development and have been identified as key drivers in the survival of various hematological malignancies, including multiple myeloma (MM) and non-Hodgkin's lymphomas (NHL). Targeted degradation of these proteins represents a promising therapeutic strategy. This whitepaper details the preclinical evaluation of novel IKZF1/3 degraders, focusing on their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles. The information is compiled from publicly available data on compounds such as CFT7455 (cemsidomide) and ICP-490, which serve as well-documented examples of this class of therapeutics.
Mechanism of Action: Targeted Protein Degradation
IKZF1/3 degraders are small molecules that function as "molecular glues" or are incorporated into Proteolysis Targeting Chimeras (PROTACs). They operate by binding to an E3 ubiquitin ligase, typically Cereblon (CRBN), and altering its substrate specificity to recognize and tag IKZF1 and IKZF3 for proteasomal degradation.[1][2][3] This targeted degradation leads to the downstream suppression of oncogenes like MYC, resulting in cell cycle arrest and apoptosis in malignant cells.[4] Furthermore, the depletion of these factors in the tumor microenvironment can lead to T-cell activation, contributing to an immunomodulatory anti-tumor effect.[5]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activity of representative IKZF1/3 degraders from preclinical studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Cell Line | Assay Type | DC50 (nM) | IC50 (nM) | Notes |
| ICP-490 | NCI-H929 | IKZF3 Degradation | 0.26 | - | Measured at 4 hours. |
| NB4 | IKZF1 Degradation | 0.10 | - | ||
| NB4 | IKZF3 Degradation | 0.067 | - | ||
| HP-001 | K562-HiBiT | IKZF1 Degradation | ~10x > CC-92480 | - | HTRF and HiBiT assays used. |
| Multiple | Antiproliferation | - | 0.01 - 0.09 | Panel included Follicular Lymphoma, MM, MCL, DLBCL cells. | |
| CFT7455 | MM Cell Lines | Antiproliferation | - | Sub-nanomolar | |
| MGD-C9 | Multiple | Antiproliferation | - | Sub-micromolar | Superior efficacy vs. standard IMiDs. |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | IKZF1/3 Degradation |
| CFT7455 | NCI-H929 Xenograft | 100 µg/kg/day | Durable tumor regressions | >95% (IKZF3) at 4h post-dose. |
| MM1.S Systemic Model | Not specified | Tumor stasis or regression | Sustained degradation at 48h post-dose. | |
| HP-001 | H929 Xenograft | 0.03 mpk, QD | 98% tumor growth inhibition by day 15 | ~80% (IKZF1), ~70% (IKZF3) on day 21. |
| RPMI-8226 Xenograft | 0.01 mpk, QD (+ Dex) | Complete tumor regression | Not specified. |
mpk: mg/kg. QD: Once daily. Dex: Dexamethasone.
Table 3: Pharmacokinetic and Immunomodulatory Profile
| Compound | Parameter | Species | Value / Observation |
| ICP-490 | Oral Bioavailability | Mouse, Rat, Monkey | 15.3% to 65.0% |
| Cytokine Release (IL-2) | Human PBMC | EC50 = 1.56 nM | |
| Cytokine Release (TNF-α) | Human PBMC | EC50 = 0.46 nM | |
| CFT7455 | Tumor Exposure | Xenograft Model | Concentrations >DC80 in tumor at 48h post-dose. |
EC50: Half-maximal effective concentration. PBMC: Peripheral blood mononuclear cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of IKZF1/3 degraders.
In Vitro Degradation Assays
-
Objective: To quantify the potency and kinetics of target protein degradation.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MM.1S, NCI-H929, NB4) are cultured under standard conditions. For specific assays, cell lines may be engineered to express a tagged version of the target protein (e.g., IKZF1-HiBiT).
-
Compound Treatment: Cells are treated with a serial dilution of the degrader compound for a specified time course (e.g., 4, 24, or 48 hours).
-
Lysis and Detection: Cells are lysed, and the remaining target protein levels are quantified. Common methods include:
-
Western Blot: Provides qualitative and semi-quantitative analysis of protein levels.
-
HTRF (Homogeneous Time-Resolved Fluorescence): A proximity-based assay for quantitative measurement.
-
HiBiT Lytic Detection System: A luminescent assay where a small peptide tag (HiBiT) on the target protein reconstitutes a functional luciferase, with the signal being proportional to protein abundance.
-
-
Data Analysis: The results are plotted as percentage of degradation versus compound concentration to determine the DC50 value.
-
Cell Proliferation Assays
-
Objective: To measure the cytostatic or cytotoxic effect of the degrader on cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates.
-
Compound Incubation: Cells are incubated with various concentrations of the degrader for a period of 3 to 7 days.
-
Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo® (measures ATP) or by measuring absorbance after adding MTS/MTT reagents.
-
Data Analysis: Viability data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 values.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the degrader in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human multiple myeloma cells (e.g., NCI-H929, RPMI-8226) are implanted subcutaneously or systemically (intravenously).
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups. The degrader is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., once daily).
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and plasma may be collected at various time points post-dose to measure IKZF1/3 degradation (via Western Blot or other methods) and compound concentration (via LC-MS/MS).
-
Conclusion
The preclinical data for novel IKZF1/3 degraders like CFT7455 and ICP-490 demonstrate a powerful and selective mechanism for targeting key drivers of hematological cancers. These agents exhibit potent sub-nanomolar degradation and anti-proliferative activity in vitro, which translates to significant tumor growth inhibition and regression in in vivo models. Favorable pharmacokinetic properties, including oral bioavailability and sustained target engagement in tumor tissue, support their clinical development. The collective evidence strongly supports the continued investigation of IKZF1/3 degradation as a therapeutic strategy for patients with multiple myeloma and other B-cell malignancies.
References
- 1. Ikaros Proteins in Tumor: Current Perspectives and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Technical Guide: The Interaction and Induced Degradation of IKZF1 by Molecular Glues via the CRBN E3 Ligase
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The targeted degradation of intracellular proteins represents a paradigm shift in therapeutic intervention. This guide provides a detailed examination of the mechanism by which molecular glue degraders, exemplified by a class of molecules including the investigational agent IKZF1-degrader-2, induce the degradation of the Ikaros family zinc finger protein 1 (IKZF1). It focuses on the critical interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, presenting quantitative data from analogous compounds, detailed experimental protocols for studying this interaction, and visualizations of the key molecular processes and experimental workflows.
Introduction: Targeted Protein Degradation via Molecular Glues
Targeted protein degradation is a therapeutic strategy that co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate disease-causing proteins. Unlike traditional inhibitors that block a protein's function, degraders remove the protein entirely. Molecular glues are a class of small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein that would not normally interact.
Cereblon (CRBN): The E3 Ligase Substrate Receptor Cereblon is a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, where it functions as the substrate receptor.[1] The binding of small molecules like thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) to CRBN alters its substrate specificity, enabling it to recognize and recruit "neosubstrates."[1][2][3]
IKZF1 (Ikaros): A Key Neosubstrate in Hematological Malignancies IKZF1, a lymphoid transcription factor, is essential for the survival of malignant plasma cells in multiple myeloma.[4] Its degradation, along with the related protein IKZF3 (Aiolos), is a primary mechanism behind the therapeutic effects of CRBN-modulating agents. The degradation of IKZF1 leads to the downregulation of critical oncogenic transcription factors, including IRF4 and c-MYC.
An investigational molecule, referred to as this compound (Compound 3), is described as an IKZF1 molecular glue degrader with anticancer activity. While specific public data on this compound is limited, its mechanism is understood to follow the well-established paradigm of CRBN-mediated IKZF1 degradation. This guide will use data from well-characterized, potent IKZF1 degraders to illustrate the core principles.
Core Mechanism: The Degrader-Induced Ternary Complex
The central mechanism of action involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue degrader, and the target protein, IKZF1.
-
Binding to CRBN: The molecular glue degrader first binds to a specific pocket on the CRBN protein.
-
Altered Surface: This binding creates a new, composite interface on the CRBN surface.
-
Neosubstrate Recruitment: This new surface is recognized by the C2H2 zinc finger domain of IKZF1, a specific region that acts as a "degron." This interaction "glues" IKZF1 to the CRBN complex.
-
Ubiquitination: Once IKZF1 is brought into proximity, the CRL4-CRBN E3 ligase complex catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the IKZF1 protein.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged IKZF1 protein.
Quantitative Data Presentation
Quantitative assessment of a degrader's efficacy is typically measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of degradation achieved). The following tables summarize these values for several potent, CRBN-dependent IKZF1 degraders, which serve as benchmarks in the field.
Table 1: IKZF1 Degradation Potency in Hematological Cancer Cell Lines
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
|---|---|---|---|---|
| MGD-22 | NCI-H929 | 8.33 | >90% | |
| MGD-28 | (Not Specified) | 3.8 | (Not Specified) | |
| MGD-4 | (Not Specified) | 67.2 | (Not Specified) | |
| Cemsidomide (CFT7455) | NCI-H929 | 0.05 (GI50) | (Not Specified) | |
| Pomalidomide | (Endogenous, Tagged) | 10 | 84% | |
| 4-OH-EM12 | (HiBiT Assay) | 28 | 82 ± 1% |
| PS-RC-1 | Mino (Western Blot) | 802 | (Not Specified) | |
Table 2: Degradation Potency Across Ikaros Family Members
| Compound | Target | DC50 (nM) | Cell Line | Citation(s) |
|---|---|---|---|---|
| MGD-22 | IKZF1 | 8.33 | NCI-H929 | |
| IKZF2 | 9.91 | NCI-H929 | ||
| IKZF3 | 5.74 | NCI-H929 | ||
| MGD-28 | IKZF1 | 3.8 | (Not Specified) | |
| IKZF2 | 56.3 | (Not Specified) | ||
| IKZF3 | 7.1 | (Not Specified) | ||
| ALV1 | IKZF1 | 2.5 | (Not Specified) |
| | IKZF2 | 10.3 | (Not Specified) | |
Experimental Protocols & Workflows
Verifying the mechanism of an IKZF1 degrader involves a series of key experiments to confirm the ternary complex formation, ubiquitination, and subsequent degradation.
Co-Immunoprecipitation (Co-IP) for CRBN-IKZF1 Interaction
This assay demonstrates that the degrader enhances the physical interaction between CRBN and IKZF1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture human myeloma cell lines (e.g., HEK-293T, OCI-MY5) and transfect with tagged versions of CRBN (e.g., Flag-CRBN) and IKZF1 (e.g., HA-IKZF1) if necessary. Treat cells with the IKZF1 degrader at various concentrations or a vehicle control (DMSO) for a short period (e.g., 1-4 hours).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5-1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the cleared lysate with an antibody against one of the proteins (e.g., anti-Flag for Flag-CRBN) overnight at 4°C. Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the immunoprecipitated protein (e.g., anti-Flag) and the co-immunoprecipitated protein (e.g., anti-HA or anti-IKZF1). An increased signal for IKZF1 in the degrader-treated sample indicates enhanced interaction.
In Vivo Ubiquitination Assay
This assay confirms that the degrader-induced proximity to CRBN leads to the ubiquitination of IKZF1.
Methodology:
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of the target protein (e.g., HA-IKZF1) and ubiquitin (e.g., His-Ub).
-
Proteasome Inhibition: Before treatment, add a proteasome inhibitor (e.g., MG132) to the media for several hours. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate for easier detection.
-
Degrader Treatment: Treat the cells with the IKZF1 degrader or vehicle control.
-
Cell Lysis under Denaturing Conditions: Lyse the cells in a strong denaturing buffer containing SDS (e.g., 2% SDS, 150 mM NaCl, 10 mM Tris-HCl, pH 8.0) to disrupt non-covalent protein-protein interactions. Shear the lysate by sonication.
-
Dilution and Immunoprecipitation: Dilute the lysate significantly with a non-denaturing buffer (e.g., containing 1% Triton X-100) to reduce the SDS concentration. Perform immunoprecipitation for the target protein (e.g., using an anti-HA antibody).
-
Western Blot Analysis: Elute and separate the immunoprecipitated proteins via SDS-PAGE. Transfer to a membrane and probe with an anti-ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the degrader-treated lane indicates polyubiquitination of IKZF1.
Quantitative Degradation Assay (HiBiT System)
This assay provides a quantitative measurement of protein degradation (DC50 and Dmax). The HiBiT system is a sensitive bioluminescent method.
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous IKZF1 gene in a relevant cell line (e.g., HEK293T or a myeloma line). This ensures the measurement of the native protein at physiological expression levels.
-
Cell Plating and Treatment: Plate the IKZF1-HiBiT cells in 96-well plates. Treat the cells with a serial dilution of the IKZF1 degrader for a set time period (e.g., 5 to 24 hours).
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein. LgBiT binds to the HiBiT tag to form a functional NanoLuc luciferase enzyme.
-
Luminescence Reading: Add the luciferase substrate and measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of IKZF1-HiBiT protein remaining in the cells.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the percentage of remaining protein against the degrader concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
Downstream Signaling Consequences of IKZF1 Degradation
The degradation of IKZF1 is not the terminal event; it initiates a cascade of transcriptional changes that are central to the anti-myeloma activity of the degrader.
-
Repression of Key Oncogenes: IKZF1 is a transcriptional activator for Interferon Regulatory Factor 4 (IRF4).
-
IRF4 and MYC Downregulation: The degradation of IKZF1 leads to a rapid decrease in IRF4 levels. Since IRF4 is a critical activator of the MYC oncogene, its suppression results in the subsequent downregulation of MYC. This IRF4-MYC axis is a known dependency in multiple myeloma cells.
-
Apoptosis and Cell Cycle Arrest: The loss of these pro-survival transcription factors ultimately leads to G1 cell cycle arrest and apoptosis in malignant cells.
References
- 1. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
Structural Basis for the Activity of IKZF1-Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and mechanistic basis for the activity of IKZF1-degrader-2, a novel molecular glue degrader targeting the Ikaros family zinc finger 1 (IKZF1) transcription factor. While specific quantitative degradation data for this compound (also known as Compound 3) is detailed in patent literature (WO2023025136A1), this guide elucidates its mechanism of action through the well-established principles of related IKZF1 molecular glue degraders.[1] We will explore the formation of the critical ternary complex, present comparative data from analogous compounds, detail key experimental protocols, and visualize the underlying biological pathways and workflows.
Introduction to IKZF1 and Targeted Protein Degradation
Ikaros (IKZF1) is a hematopoietic transcription factor crucial for lymphocyte development.[2][3] Aberrant IKZF1 activity is implicated in various hematological malignancies, including multiple myeloma and B-cell acute lymphoblastic leukemia, making it a compelling therapeutic target.[3][4] Traditional small molecule inhibitors have struggled to effectively target transcription factors due to their lack of well-defined active sites.
Targeted protein degradation (TPD) offers a powerful alternative to inhibition. Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This event-driven pharmacology allows for the elimination of "undruggable" targets like IKZF1.
This compound is a molecular glue designed to co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN) to selectively degrade IKZF1.
Mechanism of Action: The Ternary Complex
The activity of this compound is predicated on its ability to form a stable ternary complex with the CRBN E3 ligase substrate receptor and the IKZF1 protein. This process can be broken down into several key steps, illustrated in the signaling pathway diagram below.
-
Binding to Cereblon (CRBN): Like related immunomodulatory drugs (IMiDs), this compound contains a glutarimide moiety that docks into a tri-tryptophan hydrophobic pocket on the surface of CRBN.
-
Altering the Binding Surface: This binding event alters the conformation of the CRBN substrate-binding surface, creating a new interface.
-
Recruitment of IKZF1: The newly formed interface has a high affinity for a specific structural motif, or degron, present in IKZF1. This degron is located within the second zinc finger (ZF2) domain of IKZF1.
-
Ternary Complex Formation: The simultaneous binding of the degrader to CRBN and IKZF1 results in a stable [IKZF1]-[Degrader]-[CRBN] ternary complex.
-
Ubiquitination: Within the context of the larger CRL4CRBN E3 ligase complex (comprising CUL4A, DDB1, and ROC1), the recruited IKZF1 is brought into close proximity to the E2 ubiquitin-conjugating enzyme. This facilitates the transfer of ubiquitin molecules to lysine residues on the IKZF1 surface.
-
Proteasomal Degradation: The polyubiquitinated IKZF1 is recognized and subsequently degraded by the 26S proteasome, effectively eliminating the protein from the cell.
Structural Insights from Analog Complexes
The precise molecular interactions underpinning the ternary complex have been elucidated by X-ray crystallography of CRBN in complex with pomalidomide (a related degrader) and the IKZF1 zinc finger 2 domain (PDB ID: 6H0F).
-
Degrader-CRBN Interface: Pomalidomide's glutarimide ring is nestled in the tri-tryptophan pocket of CRBN. Its phthalimide ring is exposed, creating the novel protein-binding surface.
-
CRBN-IKZF1 Interface: The degrader acts as a molecular glue, stabilizing the interaction. A key contact point is a glycine residue within a β-hairpin loop of the IKZF1 ZF2 degron, which packs against the phthalimide ring. Hydrogen bonds and van der Waals forces between CRBN residues (e.g., E377) and IKZF1 residues further stabilize the complex.
This compound is hypothesized to engage CRBN and IKZF1 in a structurally analogous manner to mediate its degradation activity.
Quantitative Analysis of IKZF1 Degrader Activity
The efficacy of molecular glue degraders is quantified by several key metrics, including DC50 (concentration for 50% maximal degradation) and Dmax (maximal percentage of protein degradation). While specific data for this compound is proprietary, the table below summarizes publicly available data for other potent IKZF1/3 degraders to provide a comparative baseline for this class of compounds.
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line / System | Citation |
| IKZF1-degrader-1 | IKZF1 | 0.134 | - | - | |
| Pomalidomide | IKZF1 | 10 | 84 | Human T-cells | |
| Iberdomide (CC-220) | IKZF1/3 | Potent | >90% | MM Cells, T-cells | |
| Cemsidomide (CFT7455) | IKZF1/3 | GI50: 0.05 | - | NCI-H929 | |
| ALV1 | IKZF1, IKZF2 | 2.5 (IKZF1) | - | - | |
| MGD-4 | IKZF1, IKZF3 | 67.2 (IKZF1) | - | - | |
| MGD-28 | IKZF1, IKZF3 | 3.8 (IKZF1) | - | - | |
| MGD-22 | IKZF1/2/3 | 8.33 (IKZF1) | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. GI50 refers to the concentration for 50% growth inhibition.
Key Experimental Protocols
The characterization of IKZF1 degraders relies on a suite of cellular and biochemical assays to determine degradation efficiency, binding affinity, and biological consequences.
HiBiT Lytic Degradation Assay
This is a common high-throughput method to quantify protein levels inside cells. It uses CRISPR/Cas9 to insert an 11-amino-acid HiBiT tag into the endogenous IKZF1 gene. The HiBiT peptide can reconstitute a functional NanoLuc® luciferase by complementing with the larger LgBiT subunit, producing a luminescent signal proportional to the amount of HiBiT-tagged IKZF1 protein.
Methodology:
-
Cell Seeding: CRISPR-edited cells expressing HiBiT-IKZF1 are seeded into 96- or 384-well plates and incubated.
-
Compound Treatment: Cells are treated with a serial dilution of the degrader compound (e.g., this compound) for a specified time (e.g., 5-24 hours).
-
Cell Lysis and Detection: A lytic reagent containing the LgBiT protein and luciferase substrate is added to the wells.
-
Luminescence Reading: The plate is incubated to allow cell lysis and signal stabilization, and luminescence is measured on a plate reader.
-
Data Analysis: The luminescent signal is normalized to vehicle-treated controls. The resulting dose-response curve is used to calculate DC50 and Dmax values.
Western Blotting
Western blotting provides a direct, semi-quantitative visualization of protein levels.
Methodology:
-
Cell Treatment & Lysis: Cells are treated with the degrader for various times and concentrations. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IKZF1. A loading control antibody (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light emitted is captured by an imaging system. The intensity of the IKZF1 band relative to the loading control indicates the extent of degradation.
Co-Immunoprecipitation (Co-IP)
This assay is used to verify the formation of the ternary complex ([IKZF1]-[Degrader]-[CRBN]) within the cell.
Methodology:
-
Cell Treatment: Cells (often overexpressing a tagged version of CRBN, e.g., Flag-CRBN) are treated with the degrader or a vehicle control.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The lysate is incubated with beads conjugated to an antibody against the tag (e.g., anti-Flag). This pulls down Flag-CRBN and any interacting proteins.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against IKZF1. An increase in the amount of IKZF1 pulled down in the degrader-treated sample compared to the control confirms the degrader-induced interaction with CRBN.
Conclusion
This compound represents a modern application of the molecular glue concept for targeted protein degradation. Its mechanism of action is rooted in the chemically induced proximity between IKZF1 and the CRBN E3 ligase. The structural foundation for this activity is the formation of a specific and stable ternary complex, a principle well-defined by extensive studies of analogous IMiD compounds. By leveraging established quantitative assays and structural biology insights, the activity of novel degraders like this compound can be effectively characterized, paving the way for new therapeutic strategies in oncology and immunology.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of an IKZF1 Degrader
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of IKZF1 degraders, a class of molecules that induce the degradation of the Ikaros family zinc finger 1 (IKZF1) protein. The protocols outlined below are based on established methodologies for similar molecular glue degraders.
Introduction
IKZF1, also known as Ikaros, is a critical transcription factor in lymphocyte development and differentiation.[1][2] Dysregulation of IKZF1 is implicated in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma.[1][3] IKZF1 degraders are small molecules that act as "molecular glues," bringing together the E3 ubiquitin ligase Cereblon (CRBN) and IKZF1, leading to the ubiquitination and subsequent proteasomal degradation of IKZF1.[4] This targeted protein degradation offers a promising therapeutic strategy for cancers dependent on IKZF1.
Mechanism of Action
IKZF1 degraders function by co-opting the CRBN-CRL4 E3 ubiquitin ligase complex. The degrader molecule binds to both CRBN and IKZF1, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to IKZF1. Polyubiquitinated IKZF1 is then recognized and degraded by the proteasome. The degradation of IKZF1 and its family member IKZF3 (Aiolos) disrupts the transcriptional network essential for the survival and growth of certain cancer cells.
Below is a diagram illustrating the mechanism of action of an IKZF1 degrader.
Caption: Mechanism of action of an IKZF1 degrader.
In Vitro Study Protocols
The following protocols describe key experiments to characterize the in vitro activity of an IKZF1 degrader.
Cell Viability and Antiproliferative Activity
This assay determines the effect of the IKZF1 degrader on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Culture: Culture hematological cancer cell lines (e.g., multiple myeloma lines like MM1.S, H929, or mantle cell lymphoma line REC-1) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the IKZF1 degrader (e.g., 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
IKZF1 Protein Degradation Assay (Western Blot)
This protocol is used to visualize and quantify the degradation of IKZF1 protein following treatment with the degrader.
Protocol:
-
Cell Treatment: Treat cells with the IKZF1 degrader at various concentrations and time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against IKZF1 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the percentage of IKZF1 degradation relative to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
CRBN-Dependent Degradation
This experiment confirms that the degradation of IKZF1 is dependent on the CRBN E3 ligase.
Protocol:
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the CRBN gene in the target cell line.
-
Compound Treatment: Treat both wild-type and CRBN-deficient cells with the IKZF1 degrader.
-
Western Blot Analysis: Perform a Western blot for IKZF1 as described in section 3.2.
-
Analysis: Compare the levels of IKZF1 degradation in wild-type versus CRBN-deficient cells. A lack of degradation in the absence of CRBN confirms a CRBN-dependent mechanism.
Proteasome-Dependent Degradation
This assay verifies that the degradation of IKZF1 is mediated by the proteasome.
Protocol:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) for 1-2 hours.
-
Degrader Treatment: Add the IKZF1 degrader to the pre-treated cells.
-
Western Blot Analysis: Perform a Western blot for IKZF1.
-
Analysis: A rescue of IKZF1 degradation in the presence of the proteasome inhibitor indicates a proteasome-dependent mechanism.
Below is a diagram illustrating the experimental workflow for confirming the mechanism of action.
Caption: Experimental workflow for confirming the mechanism of action.
Quantitative Data Summary
The following tables summarize representative quantitative data for various IKZF1 degraders from in vitro studies.
Table 1: Antiproliferative Activity (IC50) of IKZF1 Degraders in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CFT7455 | Multiple Myeloma Cell Lines | Multiple Myeloma | Sub-nanomolar | |
| HP-001 | FL, MM, MCL, DLBCL Cell Lines | Lymphoma, Myeloma | 0.01 - 0.09 | |
| MGD-C9 | MM, AML, DLBCL Cell Lines | Myeloma, Leukemia, Lymphoma | Sub-micromolar | |
| DEG-35 | MOLM-13 | Acute Myeloid Leukemia | 5.7 |
Table 2: Protein Degradation Potency (DC50) and Efficacy (Dmax) of IKZF1 Degraders
| Compound | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DEG-35 | IKZF2, CK1α | HEK293T | 4.4 (IKZF2), 1.4 (CK1α) | 92 (IKZF2), 84 (CK1α) | |
| ALV2 | IKZF2 | Jurkat | Not specified | >80 | |
| HP-001 | IKZF1/3 | K562-HiBiT-IKZF1 | 10-fold > CC-92480 | Not specified | |
| CFT7455 | IKZF3 | NCI-H929 (in vivo) | Not applicable | >95 (4h), 65 (48h) |
Signaling Pathways Affected by IKZF1 Degradation
Loss of IKZF1 function impacts multiple signaling pathways crucial for the survival and proliferation of cancer cells. Degradation of IKZF1 can affect pre-B-cell receptor signaling, cell adhesion, and proliferation pathways. In some contexts, IKZF1 deletion is associated with increased activation of the JAK/STAT pathway.
Below is a simplified diagram of signaling pathways influenced by IKZF1.
Caption: Signaling pathways influenced by IKZF1.
Conclusion
The protocols and information provided in these application notes offer a framework for the in vitro evaluation of IKZF1 degraders. By systematically assessing their antiproliferative activity, degradation potency and selectivity, and mechanism of action, researchers can effectively characterize novel IKZF1-targeting compounds for their therapeutic potential in hematological malignancies and other relevant diseases.
References
- 1. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 2. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IKZF1 Degrader Administration in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of IKZF1 degraders in murine models. The information is compiled from various preclinical studies and is intended to serve as a foundational resource for designing in vivo experiments.
Overview of IKZF1 Degraders
Ikaros (IKZF1) is a zinc finger transcription factor that plays a crucial role in hematopoietic development and is a validated therapeutic target in certain hematological malignancies. A new class of therapeutic agents, known as IKZF1 degraders, function as "molecular glues" to induce the ubiquitination and subsequent proteasomal degradation of IKZF1. These degraders redirect the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to target IKZF1. Several novel IKZF1 degraders, such as CFT7455 and various MGD compounds, have shown potent anti-tumor activity in preclinical mouse models.
Dosage and Administration
The appropriate dosage and administration route for an IKZF1 degrader in mice are critical for achieving the desired therapeutic effect while minimizing toxicity. The selection of a specific dose and route depends on the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Summary of Reported Dosages and Administration Routes for IKZF1 Degraders in Mice
| Compound Name | Dosage | Administration Route | Mouse Model | Reference |
| CFT7455 | 0.01 - 0.1 mg/kg/day | Not Specified | RPMI-8226 MM xenografts | [1] |
| MGD-C9 | 50 mg/kg (single dose) | Oral (p.o.) | Not Specified | [2] |
| Compound 9 | Not Specified | Intraperitoneal (i.p.) | Not Specified | [3] |
| DEG-35 | 50 mg/kg (single dose) | Intraperitoneal (i.p.) | MLL-AF9 mouse model | [4] |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of an IKZF1 degrader is essential for designing effective dosing schedules. Key parameters include bioavailability, half-life (t1/2), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
Table 2: Pharmacokinetic Parameters of Select IKZF1/IKZF2 Degraders in Mice
| Compound Name | Administration Route | T1/2 (h) | Cmax | Tmax (h) | Bioavailability (F) | Reference |
| An IKZF2 Degrader | Intravenous (i.v.) | 1.46 | Not Reported | Not Applicable | Not Applicable | [5] |
| Oral (p.o.) | 1.38 | 489 ng/mL (at 3 mg/kg) | Not Reported | 61% | ||
| MGD-C9 | Oral (p.o.) | Not Reported | Not Reported | ~0.5 | 33.48% | |
| Compound 9 | Intraperitoneal (i.p.) | >8 (plasma concentration of 0.98 ± 0.04 μM at 8h) | 1.35 ± 0.08 μM | 0.5 | Not Reported |
Experimental Protocols
Preparation of Dosing Solutions
Note: The following are general protocols and may need to be optimized for specific IKZF1 degraders based on their solubility and stability.
-
Oral Gavage (p.o.):
-
Determine the required concentration of the IKZF1 degrader based on the desired dose (mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of the compound.
-
Prepare a vehicle solution suitable for oral administration. Common vehicles include:
-
0.5% (w/v) Methylcellulose in sterile water
-
5% (v/v) DMSO in corn oil
-
-
Suspend or dissolve the IKZF1 degrader in the chosen vehicle. Sonication or gentle heating may be required to achieve a homogenous suspension.
-
Ensure the final dosing volume is appropriate for the size of the mice (typically 5-10 mL/kg).
-
-
Intraperitoneal Injection (i.p.):
-
Determine the required concentration of the IKZF1 degrader.
-
Weigh the appropriate amount of the compound.
-
Prepare a sterile vehicle solution suitable for intraperitoneal injection. Common vehicles include:
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
-
Dissolve the IKZF1 degrader in the vehicle. Ensure complete dissolution to prevent precipitation.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
The injection volume should typically not exceed 10 mL/kg.
-
In Vivo Efficacy Study Workflow
The following protocol outlines a general workflow for assessing the in vivo efficacy of an IKZF1 degrader in a tumor xenograft model.
-
Cell Culture and Implantation:
-
Culture a human multiple myeloma cell line (e.g., RPMI-8226, H929) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the tumor cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the IKZF1 degrader or vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Collect tumor and tissue samples for pharmacodynamic analysis.
-
Assess the degradation of IKZF1 and downstream signaling effects (e.g., IRF4 levels) by methods such as Western blotting, immunohistochemistry, or flow cytometry.
-
Visualizations
Signaling Pathway of IKZF1 Degradation
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective degrader disclosed for transcription factor IKZF2 | BioWorld [bioworld.com]
Application Notes and Protocols for Studying T-cell Exhaustion with an IKZF1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of T-cell dysfunction characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state, which often arises during chronic infections and in the tumor microenvironment. This exhausted state limits the efficacy of T-cell-based immunotherapies. The Ikaros family zinc finger 1 (IKZF1), a lymphoid-specific transcription factor, has been identified as a critical driver of T-cell exhaustion.[1][2][3][4][5] Pharmacological degradation of IKZF1 has emerged as a promising strategy to prevent or reverse T-cell exhaustion and enhance anti-tumor immunity.
These application notes provide a comprehensive guide for utilizing a selective IKZF1 degrader, exemplified by compounds like Iberdomide, to investigate its effects on T-cell exhaustion in vitro. Iberdomide is a molecular glue that induces the degradation of IKZF1 and IKZF3 via the Cereblon (CRBN) E3 ubiquitin ligase complex.
Mechanism of Action: IKZF1 in T-cell Exhaustion
IKZF1 promotes T-cell exhaustion through epigenetic remodeling of key T-cell effector enhancers. During chronic antigen stimulation, increased IKZF1 activity leads to nucleosome occupancy at these enhancer regions, thereby silencing effector genes. This process inhibits the binding of crucial transcription factors such as AP-1, NF-κB, and NFAT, which are essential for T-cell activation and effector function.
Pharmacological degradation of IKZF1 prevents this epigenetic silencing. By removing IKZF1, the chromatin at effector gene enhancers remains accessible, allowing for the binding of AP-1, NF-κB, and NFAT, thus preserving T-cell effector functions even under conditions of chronic stimulation.
Data Presentation
The following tables summarize the expected quantitative outcomes of IKZF1 degradation on key markers of T-cell exhaustion and function.
Table 1: Effect of IKZF1 Degrader on T-cell Phenotype and Function
| Parameter | Control (DMSO) | IKZF1 Degrader | Expected Outcome with Degrader |
| Inhibitory Receptors | |||
| PD-1 Expression (% positive) | High | No significant change | Maintained high expression |
| TIM-3 Expression (% positive) | High | No significant change | Maintained high expression |
| LAG-3 Expression (% positive) | High | No significant change | Maintained high expression |
| Effector Cytokine Production | |||
| IFN-γ (% positive cells) | Low | High | Increased production |
| IL-2 (% positive cells) | Low | High | Increased production |
| TNF-α (% positive cells) | Low | High | Increased production |
| Proliferation | |||
| CFSE Dilution (% divided) | Low | High | Increased proliferation |
| Transcription Factor Activity | |||
| AP-1, NF-κB, NFAT binding | Low | High | Preserved binding at effector enhancers |
Experimental Protocols
Protocol 1: In Vitro Generation of Exhausted Human T-cells
This protocol describes a method to generate human T-cells with an exhausted phenotype through repeated antigen-specific stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T Cell Isolation Kit, human)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol)
-
Recombinant human IL-2
-
Anti-CD3/CD28 T-cell activator (e.g., Dynabeads™ Human T-Activator CD3/CD28)
-
IKZF1 degrader (e.g., Iberdomide)
-
DMSO (vehicle control)
Procedure:
-
Isolate T-cells: Isolate T-cells from healthy donor PBMCs using a pan T-cell isolation kit following the manufacturer's instructions.
-
Initial Activation: Resuspend isolated T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio and 100 U/mL of IL-2.
-
Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Repeated Stimulation (Days 2, 4, 6):
-
Every 48 hours, gently resuspend the cells.
-
Remove the magnetic beads using a dynamagnet.
-
Count viable cells and adjust the cell density to 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium with IL-2.
-
Add fresh anti-CD3/CD28 beads at a 1:1 ratio.
-
-
Generation of Exhausted T-cells (Day 8): After 8 days of repeated stimulation, remove the beads. The resulting T-cells will exhibit a phenotype consistent with exhaustion (e.g., high expression of PD-1, TIM-3, and reduced cytokine production upon restimulation).
Protocol 2: Treatment of T-cells with IKZF1 Degrader
This protocol details the treatment of in vitro-generated exhausted T-cells with an IKZF1 degrader to evaluate the prevention or reversal of the exhausted phenotype.
Procedure:
-
Cell Plating: Plate the exhausted T-cells (from Protocol 1) or freshly activated T-cells at 1 x 10^6 cells/mL in a 24-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of the IKZF1 degrader in complete RPMI medium.
-
Treatment: Add the diluted degrader to the cells to achieve the final desired concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest degrader dose.
-
Incubation: Incubate the cells for 24-72 hours, depending on the experimental endpoint.
-
Restimulation and Analysis: After the treatment period, restimulate the T-cells with anti-CD3/CD28 beads (1:1 ratio) or plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL) for functional analysis.
Protocol 3: Flow Cytometry Analysis of T-cell Exhaustion Markers
This protocol outlines the procedure for analyzing T-cell exhaustion and activation markers using flow cytometry.
Materials:
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD3, CD8, PD-1, TIM-3, LAG-3
-
Intracellular cytokines: IFN-γ, IL-2, TNF-α
-
-
Fixation/Permeabilization Buffer
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Restimulation for Cytokine Analysis: Restimulate the treated T-cells for 4-6 hours in the presence of a protein transport inhibitor.
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer and add the surface antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Cytokine Staining:
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Add the intracellular cytokine antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the data using appropriate software.
Visualizations
Caption: IKZF1 signaling in T-cell exhaustion and degrader intervention.
Caption: Workflow for studying IKZF1 degrader effects on T-cell exhaustion.
References
- 1. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay. | Broad Institute [broadinstitute.org]
- 2. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Application of IKZF1-degrader-2 in Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKZF1-degrader-2, also identified as Compound 3, is a novel molecular glue degrader targeting the Ikaros Family Zinc Finger Protein 1 (IKZF1). As a key transcription factor, IKZF1 plays a critical role in lymphocyte differentiation and function.[1] In the context of cancer immunotherapy, the degradation of IKZF1 has emerged as a promising strategy to counteract T-cell exhaustion and enhance anti-tumor immunity.[2] Molecular glue degraders like this compound function by inducing proximity between IKZF1 and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of IKZF1.[3][4] This application note provides a comprehensive overview of the potential applications of this compound in immunotherapy research, complete with detailed protocols for key experiments and representative data from analogous compounds.
Mechanism of Action
This compound is designed to selectively induce the degradation of IKZF1. The proposed mechanism of action, consistent with other IKZF1 molecular glue degraders, involves the formation of a ternary complex between the degrader, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and IKZF1. This induced proximity leads to the polyubiquitination of IKZF1, marking it for degradation by the 26S proteasome. The degradation of IKZF1 in T-cells can prevent the epigenetic silencing of effector genes, thereby preserving T-cell effector functions and mitigating exhaustion, a common mechanism of tumor immune evasion.[2]
Experimental Protocols
The following protocols are generalized based on established methods for characterizing IKZF1 degraders. Researchers should optimize these protocols for their specific experimental setup and for use with this compound.
In Vitro IKZF1 Degradation Assay
Objective: To quantify the dose- and time-dependent degradation of IKZF1 induced by this compound in a cellular context.
Methodology: Western Blotting
-
Cell Culture: Culture a relevant human T-cell line (e.g., Jurkat) or primary human T-cells in appropriate media.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF1 band intensity to the loading control. Calculate the percentage of IKZF1 degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Methodology: HiBiT Assay
For a more quantitative and high-throughput approach, a HiBiT-tagged IKZF1 cell line can be used.
-
Cell Line: Use a cell line stably expressing IKZF1 fused to the HiBiT tag (e.g., HEK293T-IKZF1-HiBiT).
-
Treatment: Plate the cells in a 96-well plate. Treat with a serial dilution of this compound for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein. The interaction of HiBiT and LgBiT reconstitutes a luminescent enzyme.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of IKZF1-HiBiT protein. Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.
T-Cell Activation and Cytokine Production Assay
Objective: To assess the effect of this compound on T-cell effector functions.
-
T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection kits.
-
Treatment: Pre-treat the T-cells with various concentrations of this compound for 24-48 hours.
-
Activation: Activate the T-cells using anti-CD3/CD28 antibodies or beads.
-
Cytokine Analysis:
-
ELISA/CBA: After 24-72 hours of activation, collect the cell culture supernatant. Measure the concentration of key cytokines such as IFN-γ and IL-2 using ELISA or a cytometric bead array (CBA) assay.
-
Intracellular Cytokine Staining: After activation, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours. Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against IFN-γ and IL-2. Analyze by flow cytometry.
-
-
Data Analysis: Compare the levels of cytokine production in this compound-treated cells to vehicle-treated cells.
T-Cell Exhaustion Model
Objective: To evaluate the ability of this compound to prevent or reverse T-cell exhaustion.
-
Induction of Exhaustion: Co-culture T-cells with tumor cells expressing a specific antigen or chronically stimulate with anti-CD3/CD28 beads over several days to induce an exhausted phenotype.
-
Treatment: Treat the T-cells with this compound either during the induction of exhaustion (prevention) or after exhaustion has been established (reversal).
-
Phenotypic Analysis: Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on the T-cell surface by flow cytometry.
-
Functional Analysis: Re-stimulate the T-cells and assess their proliferative capacity (e.g., using CFSE or Ki-67 staining) and cytokine production as described in Protocol 2.
-
Data Analysis: Compare the phenotype and function of T-cells treated with this compound to untreated exhausted T-cells and non-exhausted control T-cells.
Data Presentation
The following tables present hypothetical but representative data for an IKZF1 degrader, based on published data for similar compounds.
Table 1: In Vitro Degradation of IKZF1
| Compound | Cell Line | Assay | DC50 (nM) | Dmax (%) | Time (h) |
| This compound | Jurkat | Western Blot | TBD | TBD | 24 |
| Reference: Iberdomide | T-cells | Proteomics | ~10 | >90 | 4 |
| Reference: Cemsidomide | NCI-H929 | - | - | >95% at 4h | 4 |
| Reference: MGD-28 | - | - | 3.8 | - | - |
TBD: To be determined experimentally.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| This compound | MM.1S | TBD |
| Reference: Iberdomide | MM.1S | ~50 |
| Reference: Cemsidomide | NCI-H929 | 0.05 |
| Reference: MGD-22 | NCI-H929 | <10 |
TBD: To be determined experimentally.
Table 3: In Vivo Anti-Tumor Efficacy (Xenograft Model)
| Compound | Model | Dose | Route | TGI (%) |
| This compound | TBD | TBD | TBD | TBD |
| Reference: Cemsidomide | NCI-H929 | 100 µg/kg/day | - | Durable regression |
| Reference: MGD-22 | NCI-H929 | Not specified | Oral | Significant |
TBD: To be determined experimentally. TGI: Tumor Growth Inhibition.
Signaling Pathway Modulation
Degradation of IKZF1 by this compound is anticipated to impact downstream signaling pathways that regulate T-cell function. Specifically, it is expected to prevent the silencing of genes associated with T-cell effector functions by preserving the accessibility of chromatin at key enhancer regions. This allows for the continued binding of transcription factors such as AP-1, NF-κB, and NFAT, which are crucial for the expression of effector cytokines like IFN-γ and IL-2.
Conclusion
This compound represents a promising therapeutic agent for immunotherapy, particularly for overcoming T-cell exhaustion in cancer. The provided protocols and conceptual frameworks offer a starting point for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to fully characterize the pharmacological profile of this compound and its potential for clinical translation.
References
- 1. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
- 2. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing IKZF1-Degrader-2 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ikaros Family Zinc Finger Protein 1 (IKZF1), a critical regulator of hematopoietic development, has emerged as a key therapeutic target in various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL) and multiple myeloma (MM).[1] The degradation of IKZF1 has shown significant anti-tumor activity. These application notes provide detailed protocols for evaluating the in vivo efficacy of a novel IKZF1 degrader, designated IKZF1-Degrader-2, using xenograft models. The protocols described herein are based on established methodologies for testing similar targeted protein degraders.[2][3][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound in RPMI-8226 Multiple Myeloma Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Dosing Schedule | Mean Tumor Volume Change (%) at Day 21 | IKZF3 Degradation in Tumor at 24h (%) |
| Vehicle | - | Daily | +150% | 0% |
| This compound | 0.01 | Daily | Tumor Stasis (0%) | 45% |
| This compound | 0.03 | Daily | -50% (Regression) | 70% |
| This compound | 0.1 | Daily | -95% (Regression) | >90% |
| Pomalidomide (comparator) | 3 | Daily | +80% | Not specified |
Note: This table presents hypothetical data for "this compound" based on reported efficacies of similar IKZF1/3 degraders like CFT7455 and HP-001 for illustrative purposes.
Table 2: Anti-Leukemic Activity of this compound in a Patient-Derived Xenograft (PDX) Model of B-ALL
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Human CD45+ Cells in Peripheral Blood at Day 28 (%) | Survival Benefit (Median) |
| Vehicle | - | Daily | 55% | 35 days |
| This compound | 0.1 | Daily | 5% | 60 days |
| Dexamethasone (standard of care) | 1 | Daily | 20% | 45 days |
| This compound + Dexamethasone | 0.1 + 1 | Daily | <1% | >75 days (significant) |
Note: This table is a representative example of expected outcomes when testing a potent IKZF1 degrader in a relevant PDX model.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model
This protocol details the procedure for establishing a subcutaneous xenograft model using the RPMI-8226 multiple myeloma cell line.
Materials:
-
RPMI-8226 human multiple myeloma cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture RPMI-8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of inoculation, harvest cells during their logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10^8 cells/mL.
-
Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Study Initiation: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups.
Protocol 2: Efficacy Evaluation of this compound in Established Xenografts
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor activity.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Dosing syringes and gavage needles (for oral administration) or appropriate syringes for other routes.
-
Calipers
-
Analytical balance
Procedure:
-
Treatment Administration: Administer this compound to the respective treatment groups at the predetermined doses and schedule (e.g., daily oral gavage). The vehicle control group should receive the same volume of the vehicle.
-
Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight measurements are crucial for monitoring toxicity.
-
Pharmacodynamic (PD) Analysis: At specified time points (e.g., 4 and 24 hours after the last dose), a subset of mice from each group may be euthanized to collect tumor tissue. The tumor samples can be processed for Western blotting or other assays to determine the level of IKZF1/3 degradation.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the end of the study, all mice are euthanized, and final tumor weights are recorded.
Protocol 3: Establishment and Monitoring of a Patient-Derived Xenograft (PDX) Model of Acute Lymphoblastic Leukemia
This protocol describes the establishment of a systemic B-ALL PDX model, a more clinically relevant model for hematological malignancies.
Materials:
-
Cryopreserved primary B-ALL patient cells
-
Immunodeficient mice (NSG mice are highly recommended for AML and ALL models)
-
RPMI-1640 medium with 20% FBS
-
Sterile PBS
-
Ficoll-Paque for mononuclear cell isolation (if starting from fresh patient samples)
-
Antibodies for flow cytometry (e.g., anti-human CD45, anti-mouse CD45)
-
EDTA-coated collection tubes for blood sampling
Procedure:
-
Cell Preparation: Thaw cryopreserved primary B-ALL cells rapidly and wash with RPMI-1640 medium containing 20% FBS. Resuspend the viable cells in sterile PBS.
-
Cell Injection: Inject 1-5 x 10^6 viable B-ALL cells intravenously (i.v.) via the tail vein into each NSG mouse.
-
Engraftment Monitoring: Starting 2-3 weeks post-injection, monitor the engraftment of human leukemic cells in the peripheral blood of the mice. This is done by collecting a small amount of blood from the tail vein and performing flow cytometry to detect the percentage of human CD45+ cells.
-
Treatment Initiation: Once the percentage of human CD45+ cells reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment and control groups and begin treatment with this compound as described in Protocol 2.
-
Efficacy Assessment: Monitor the percentage of human CD45+ cells in the peripheral blood weekly to assess the therapeutic response. Overall survival is also a key endpoint for this model.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for in vivo efficacy testing.
Caption: Simplified IKZF1 signaling in cancer.
References
Measuring IKZF1 Degradation by IKZF1-Degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKAROS family zinc finger 1 (IKZF1), a hematopoietic-specific transcription factor, is a critical regulator of lymphopoiesis.[1] Dysregulation and mutations of IKZF1 are associated with various hematological malignancies, including B-cell precursor acute lymphoblastic leukemia (B-ALL).[1][2][3] In many of these cancers, loss of IKZF1 function contributes to disease progression and therapy resistance.[2] Targeted degradation of IKZF1 has emerged as a promising therapeutic strategy. Molecular glue degraders, such as analogs of lenalidomide, can induce the ubiquitination and subsequent proteasomal degradation of IKZF1. This application note provides detailed protocols for measuring the degradation of IKZF1 induced by a specific molecular glue, IKZF1-degrader-2.
This compound is a small molecule designed to promote the interaction between IKZF1 and an E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of IKZF1. The controlled removal of IKZF1 from cancer cells is expected to inhibit their growth and survival. Accurate and robust methods to quantify the degradation of IKZF1 are essential for the preclinical evaluation and clinical development of such degraders. This document outlines key experimental procedures, including Western blotting, flow cytometry, and quantitative PCR (qPCR), to assess the efficacy and mechanism of action of this compound.
Signaling Pathway and Experimental Workflow
The degradation of IKZF1 by this compound initiates a cascade of downstream cellular events. Understanding the underlying signaling pathway and the experimental workflow to measure this degradation is crucial for interpreting experimental results.
Caption: IKZF1 Degradation Signaling Pathway.
The experimental workflow to measure IKZF1 degradation involves treating cells with this compound, followed by various analytical techniques to quantify the reduction in IKZF1 protein levels and its downstream consequences.
Caption: Experimental Workflow for Measuring IKZF1 Degradation.
Data Presentation
The quantitative data generated from the following protocols should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Dose-Response of this compound on IKZF1 Protein Levels
| Concentration (nM) | % IKZF1 Remaining (Western Blot) | % IKZF1 Positive Cells (Flow Cytometry) |
|---|---|---|
| Vehicle (DMSO) | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 | ||
| DC50 (nM) |
| Dmax (%) | | |
Table 2: Time-Course of IKZF1 Degradation by this compound (at a fixed concentration, e.g., 100 nM)
| Time (hours) | % IKZF1 Remaining (Western Blot) | % IKZF1 Positive Cells (Flow Cytometry) |
|---|---|---|
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 |
| 24 | | |
Table 3: Effect of this compound on Downstream Target Gene Expression (qPCR)
| Gene | Fold Change vs. Vehicle (24h treatment) |
|---|---|
| MYC | |
| IRF4 | |
| Housekeeping Gene 1 (GAPDH) | 1.0 (Normalization Control) |
| Housekeeping Gene 2 (ACTB) | 1.0 (Normalization Control) |
Experimental Protocols
Protocol 1: Western Blot for IKZF1 Quantification
This protocol details the use of Western blotting to quantify the levels of IKZF1 protein in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against IKZF1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., multiple myeloma cell line MM.1S) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or vehicle for the desired time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against IKZF1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IKZF1 band intensity to the loading control.
-
Calculate the percentage of IKZF1 degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
-
Protocol 2: Flow Cytometry for Single-Cell IKZF1 Analysis
Flow cytometry allows for the quantification of protein levels on a single-cell basis, providing a powerful method to assess the homogeneity of the degradation response.
Materials:
-
Treated cells (from Protocol 1, Step 1)
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against IKZF1 (conjugated to a fluorophore or unconjugated)
-
Fluorophore-conjugated secondary antibody (if the primary is unconjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, harvest the cells and wash them with PBS.
-
Fixation and Permeabilization:
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular proteins.
-
-
Antibody Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the primary antibody against IKZF1 for 1 hour at room temperature.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorophore-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in PBS.
-
Analyze the cells on a flow cytometer.
-
Gate on the cell population of interest and quantify the fluorescence intensity, which corresponds to the amount of IKZF1 protein.
-
Determine the percentage of IKZF1-positive cells and the mean fluorescence intensity for each treatment condition.
-
Protocol 3: Quantitative PCR (qPCR) for Downstream Gene Expression Analysis
This protocol is used to measure changes in the mRNA levels of IKZF1 target genes following its degradation.
Materials:
-
Treated cells (from Protocol 1, Step 1)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or for use with TaqMan probes)
-
Primers for target genes (e.g., MYC, IRF4) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After cell treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit. Ensure the quality and integrity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.
-
Conclusion
The protocols described in this application note provide a comprehensive framework for researchers to accurately measure the degradation of IKZF1 induced by this compound. By employing a combination of Western blotting, flow cytometry, and qPCR, it is possible to quantify the extent and kinetics of IKZF1 degradation, understand its downstream effects on gene expression, and ultimately evaluate the therapeutic potential of this novel degrader. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is paramount for the advancement of targeted protein degradation therapies.
References
Application Notes and Protocols: Monitoring IKZF1 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Western blot analysis to monitor the degradation of the Ikaros Family Zinc Finger 1 (IKZF1) protein following treatment with a specific small molecule degrader, IKZF1-degrader-2.
Introduction
IKZF1 is a critical transcription factor involved in hematopoietic cell differentiation, and its aberrant function is implicated in various hematological malignancies.[1][2] Targeted protein degradation has emerged as a promising therapeutic strategy, with small molecule degraders designed to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest. This compound is a molecular glue that induces the degradation of IKZF1.[3] This protocol outlines a detailed Western blot procedure to quantitatively assess the efficacy of this compound in reducing cellular IKZF1 protein levels.
Signaling Pathway of IKZF1 Degradation
IKZF1 degraders, such as lenalidomide and its analogs, function by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the IKZF1 protein.[4][5] This induced proximity leads to the polyubiquitination of IKZF1, marking it for recognition and degradation by the 26S proteasome. This mechanism of action effectively reduces the intracellular concentration of IKZF1, thereby modulating its downstream cellular effects.
Caption: IKZF1 degradation pathway mediated by this compound.
Experimental Workflow
The Western blot protocol involves a series of sequential steps, from sample preparation to data analysis, to accurately quantify the reduction in IKZF1 protein levels.
Caption: Experimental workflow for Western blot analysis of IKZF1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | Varies by cell line | Ensure cells are in the logarithmic growth phase at the time of treatment. |
| This compound Concentration | Titrate for optimal degradation (e.g., 0.1 - 10 µM) | Determine the optimal concentration for your specific cell line and experimental goals. |
| Treatment Time Course | 2, 4, 8, 16, 24 hours | A time-course experiment is recommended to determine the kinetics of IKZF1 degradation. |
| Protein Loading Amount | 20-50 µg per lane | Adjust based on the abundance of IKZF1 in your cell line. |
| Primary Antibody (anti-IKZF1) | Refer to manufacturer's datasheet (e.g., 1:500 - 1:10000) | Optimal dilution should be determined empirically. |
| Secondary Antibody | Refer to manufacturer's datasheet (e.g., 1:5000 - 1:10000) | Use an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody. |
| Loading Control | anti-β-actin or anti-GAPDH | Ensure the loading control is not affected by the degrader treatment. |
Detailed Experimental Protocol
1. Cell Culture and Treatment
-
Culture the appropriate cell line (e.g., multiple myeloma cell lines like MM.1S) in the recommended medium and conditions.
-
Seed the cells at a density that will allow for logarithmic growth during the treatment period.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-50 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
6. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against IKZF1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Data Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IKZF1 band intensity to the corresponding loading control (e.g., β-actin or GAPDH) for each sample. The expected band size for IKZF1 is approximately 55-65 kDa.
References
- 1. abbexa.com [abbexa.com]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of IKZF1 Degradation by IKZF1-degrader-2 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
IKAROS family zinc finger 1 (IKZF1), also known as Ikaros, is a critical transcription factor in hematopoietic development, particularly in the lymphoid lineage.[1][2] Dysregulation of IKZF1 function, through mutations or deletions, is strongly associated with various hematological malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), and is often linked to a poor prognosis.[1][3][4] IKZF1 plays a role in regulating the expression of genes involved in cell signaling pathways such as the JAK/STAT and pre-B-cell receptor signaling pathways. Consequently, targeted degradation of IKZF1 has emerged as a promising therapeutic strategy.
IKZF1-degrader-2 is a novel molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of IKZF1. This application note provides a detailed protocol for the analysis of IKZF1 degradation and its downstream effects in cancer cell lines using flow cytometry.
Mechanism of Action
This compound functions by hijacking the E3 ubiquitin ligase complex, Cereblon (CRBN)-CRL4, to selectively target IKZF1 for degradation. This targeted degradation leads to the modulation of IKZF1-regulated signaling pathways, ultimately inducing apoptosis and cell cycle arrest in susceptible cancer cells.
Diagram of the signaling pathway:
Caption: Mechanism of this compound induced protein degradation.
Data Presentation
The following table summarizes the expected quantitative data from flow cytometry analysis after treating a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) with this compound.
| Parameter | Control (DMSO) | This compound (1 µM) |
| IKZF1 Protein Level (% of control) | 100% | <10% |
| Apoptosis (% Annexin V positive) | <5% | >50% |
| G1 Cell Cycle Arrest (%) | ~40% | >70% |
| S Phase (%) | ~45% | <20% |
| G2/M Phase (%) | ~15% | <10% |
Experimental Protocols
Protocol 1: Intracellular Staining for IKZF1 Degradation
This protocol details the steps for measuring the percentage of cells with decreased IKZF1 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., MM.1S)
-
Cell culture medium
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Primary antibody: Anti-IKZF1 antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)
-
Isotype control antibody
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for intracellular IKZF1 staining by flow cytometry.
Procedure:
-
Cell Culture and Treatment:
-
Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells and transfer to FACS tubes.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash cells once with PBS.
-
-
Permeabilization and Staining:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Add the anti-IKZF1 antibody or isotype control at the recommended dilution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with Permeabilization Buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the IKZF1 signal in the treated versus control cells.
-
Protocol 2: Apoptosis Assay
This protocol measures the induction of apoptosis following IKZF1 degradation.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Harvest and wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI positive) cells.
-
Protocol 3: Cell Cycle Analysis
This protocol is for analyzing the effect of IKZF1 degradation on cell cycle progression.
Materials:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Logical Relationship Diagram:
References
- 1. Frontiers | Multifaceted roles of IKZF1 gene, perspectives from bench to bedside [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Effect of IKZF1 deletions on signal transduction pathways in Philadelphia chromosome negative pediatric B-cell precursor acute lymphoblastic leukemia (BCP-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IKZF1-Degrader-2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of IKZF1-Degrader-2 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "molecular glue" that induces the degradation of the Ikaros family zinc finger protein 1 (IKZF1). It functions by promoting an interaction between IKZF1 and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[1][2][3] This induced proximity leads to the ubiquitination of IKZF1, tagging it for subsequent degradation by the proteasome.[2][3] The depletion of IKZF1 has shown anti-proliferative effects in various hematological cancer cells.
Q2: In which cell lines is this compound expected to be active?
A2: IKZF1 degraders are most active in cell lines derived from hematological malignancies, such as multiple myeloma (MM), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL). Examples of commonly used sensitive cell lines include NCI-H929, OPM-2, MV-4-11, KG-1, Ocl-Ly3, and U2932. The activity is dependent on the expression of the CRBN E3 ligase.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration should achieve significant degradation of IKZF1 (high Dmax) at the lowest possible concentration (low DC50) while minimizing off-target effects. A systematic approach involving dose-response experiments is crucial. Start with a broad range of concentrations (e.g., 0.01 nM to 10 µM) to determine the DC50 (the concentration at which 50% of the protein is degraded). Subsequent experiments should be performed at concentrations around the determined DC50 value.
Q4: How can I confirm that the observed degradation of IKZF1 is proteasome-dependent?
A4: To confirm that the degradation is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG-132 or carfilzomib. Pre-treating your cells with a proteasome inhibitor for 1-2 hours before adding this compound should prevent the degradation of the IKZF1 protein. A rescue of IKZF1 levels in the presence of the proteasome inhibitor confirms its dependency on this pathway.
Q5: How do I verify that the degradation is dependent on the CRBN E3 ligase?
A5: To confirm CRBN dependency, you can use cell lines where the CRBN gene has been knocked out or its expression is knocked down (e.g., using CRISPR-Cas9 or shRNA). In these CRBN-deficient cells, a CRBN-dependent degrader like this compound should not induce the degradation of IKZF1. Another method is to co-treat with a neddylation inhibitor, such as MLN4924, which inhibits the activity of the Cullin-RING ligase complex of which CRBN is a component.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Step |
| Inconsistent IKZF1 degradation between experiments. | Cell Passage Number: High passage numbers can lead to phenotypic drift and altered protein expression. | Use cells within a consistent and low passage range for all experiments. |
| Cell Density: Cell density at the time of treatment can affect cellular processes and drug response. | Ensure consistent cell seeding density across all wells and experiments to achieve 70-80% confluency at harvest. | |
| Compound Stability: The degrader compound may be unstable in solution. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. | |
| No degradation of IKZF1 is observed. | Low CRBN Expression: The cell line used may have low endogenous expression of CRBN. | Verify CRBN protein levels by Western blot. Consider using a cell line with known high CRBN expression as a positive control. |
| Incorrect Concentration: The concentration of the degrader may be too low. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the optimal concentration for IKZF1 degradation. | |
| Insufficient Incubation Time: Degradation is a time-dependent process. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation in your cell line. | |
| High cytotoxicity observed at effective concentrations. | Off-Target Effects: The degrader may be causing degradation of other essential proteins at the tested concentrations. | Perform a dose-response curve and select the lowest concentration that gives maximal IKZF1 degradation. Consider performing proteomics analysis to identify potential off-targets. |
| Indirect Cellular Responses: Depletion of IKZF1 may be inducing apoptosis or cell cycle arrest. | Correlate IKZF1 degradation with functional outcomes like apoptosis or cell cycle arrest using appropriate assays (e.g., Annexin V staining, cell cycle analysis). | |
| Degradation of other Ikaros family members (e.g., IKZF3/Aiolos) is observed. | Compound Specificity: Many IKZF1 degraders, including immunomodulatory drugs (IMiDs), are known to also degrade IKZF3. | This is an expected activity for many non-selective IKZF1/3 degraders. If specificity for IKZF1 is required, a different degrader may be needed. Check the supplier's data sheet for selectivity information. |
Quantitative Data Summary
The following tables summarize representative quantitative data for various IKZF1 molecular glue degraders. This data can serve as a reference for designing your experiments.
Table 1: Degradation Potency (DC50) of IKZF1 Degraders in Hematological Cell Lines
| Compound | Cell Line | IKZF1 DC50 (nM) | IKZF3 (Aiolos) DC50 (nM) | Reference |
| MGD-28 | Multiple Myeloma | 3.8 | 7.1 | |
| MGD-4 | Multiple Myeloma | 67.2 | 95.8 | |
| MGD-22 | Hematological Cancers | 8.33 | 5.74 | |
| IKZF1-degrader-1 | Tumor Cells | 0.134 | Not Reported |
Table 2: Anti-proliferative Activity (GI50) of IKZF1 Degraders
| Compound | Cell Line | GI50 (nM) | Reference |
| Cemsidomide (CFT7455) | NCI-H929 (Multiple Myeloma) | 0.05 | |
| DEG-35 | OCI-LY3 (DLBCL) | 12 | |
| DEG-77 | OCI-LY3 (DLBCL) | 14 | |
| DEG-35 | A2780 (Ovarian Cancer) | 8 | |
| DEG-77 | A2780 (Ovarian Cancer) | 27 |
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
improving solubility of IKZF1-degrader-2 for in vivo studies
Welcome to the technical support center for IKZF1-degrader-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the use of this compound in in vivo studies, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as Compound 3) is a molecular glue degrader that targets the IKAROS family zinc finger 1 (IKZF1) protein for degradation.[1] IKZF1 is a key transcription factor involved in lymphocyte differentiation and development.[2][3] By inducing the degradation of IKZF1, this compound has potential anticancer activity.[1] Molecular glue degraders work by inducing a new interaction between a target protein (like IKZF1) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: Why is the solubility of this compound a critical factor for in vivo studies?
A2: Poor aqueous solubility is a significant challenge for many new drug candidates, affecting as many as 90% of molecules in early development. For in vivo studies, poor solubility can lead to several problems:
-
Low Bioavailability: Only dissolved drug molecules can be absorbed and reach the systemic circulation to exert their therapeutic effect.
-
Precipitation at Injection Site: If the compound precipitates upon injection, it can cause local irritation, inflammation, and erratic absorption.
-
Inconsistent Dosing and Exposure: Poor solubility can lead to variable and unpredictable plasma concentrations, making it difficult to establish a clear dose-response relationship.
-
Formulation Challenges: Developing a stable and effective formulation for parenteral or oral administration is difficult for poorly soluble compounds.
Q3: What are the initial signs that my this compound formulation has poor solubility?
A3: During your experiments, you may encounter the following signs indicating solubility issues:
-
Visual Precipitation: The formulation appears cloudy, or solid particles are visible after preparation or upon standing.
-
Difficulty in Dissolving: The compound does not fully dissolve in the initial vehicle, even with heating or sonication.
-
Low or Variable In Vivo Efficacy: Despite administering a calculated dose, the observed biological effect is lower than expected or varies significantly between subjects. This can be due to poor absorption.
-
Crystallization in Vials: The compound crystallizes out of the solution during storage.
Troubleshooting Guide: Improving In Vivo Performance
This guide addresses specific problems you might encounter when working with this compound.
Problem: My this compound formulation is precipitating upon dilution or injection.
Solution: This is a common issue when a drug is dissolved in a non-aqueous vehicle (like DMSO) and then introduced into an aqueous physiological environment. The drastic change in solvent polarity causes the drug to crash out.
-
Step 1: Assess Your Current Vehicle. Many initial in vivo studies use a simple formulation of DMSO, but this is often unsuitable for final studies due to toxicity and solubility issues.
-
Step 2: Try a Co-solvent System. A co-solvent system is a highly effective technique to enhance the solubility of nonpolar drugs. This involves mixing water-miscible, non-toxic organic solvents with water to increase the drug's solubility. (See Protocol 1).
-
Step 3: Consider a Surfactant-based Vehicle. Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions. Common surfactants include Tween® 80 and Cremophor® EL.
-
Step 4: Reduce the Final Concentration. If possible, lowering the dosing concentration can help maintain the compound's solubility in the chosen vehicle.
Problem: I am observing low and inconsistent efficacy in my animal models.
Solution: Inconsistent efficacy is often linked to poor and variable drug absorption, a direct consequence of low solubility.
-
Step 1: Re-evaluate the Formulation Strategy. If you are using a simple co-solvent system and still see issues, a more advanced formulation may be necessary.
-
Step 2: Explore Amorphous Solid Dispersions (ASDs). ASDs involve dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and thus greater solubility than the crystalline form. (See Protocol 3).
-
Step 3: Consider Nanosuspensions. Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, which can improve the dissolution rate and bioavailability. (See Protocol 2).
-
Step 4: Check for Compound Degradation. Ensure that the formulation procedure itself (e.g., heating, pH changes) is not causing the degrader molecule to break down.
Quantitative Data: Solubility in Common Excipients
While specific solubility data for this compound is not publicly available, the following table provides typical solubility ranges for poorly soluble small molecules in common pharmaceutical excipients. This can be used as a starting point for developing a suitable formulation.
| Excipient Category | Example Excipient | Typical Solubility for Poorly Soluble Drugs | Use Case / Notes |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | Represents physiological conditions. The target for improvement. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | 1-50 mg/mL | Often used in combination with other excipients for oral/parenteral use. |
| Propylene Glycol (PG) | 1-30 mg/mL | Common solvent for parenteral formulations. | |
| Ethanol | 5-100 mg/mL | Use is often limited due to potential toxicity in animals. | |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.1-5 mg/mL (in aqueous solution) | Helps prevent precipitation and enhances wetting. Used at low % (1-5%). |
| Cremophor® EL | 0.5-10 mg/mL (in aqueous solution) | Can cause hypersensitivity reactions; requires careful consideration. | |
| Lipids | Miglyol® 812 (Medium-chain triglycerides) | 1-20 mg/mL | Used in lipid-based formulations like SEDDS. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes the preparation of a common ternary vehicle consisting of DMSO, PEG 400, and saline.
-
Objective: To prepare a 1 mg/mL solution of this compound.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), sterile 0.9% Saline.
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add DMSO to the vial to dissolve the compound completely. A common starting ratio is 10% of the final volume (e.g., for a 1 mL final volume, use 100 µL DMSO). Use gentle vortexing or sonication if needed.
-
Once fully dissolved, add PEG 400. A common ratio is 30-40% of the final volume (e.g., 300-400 µL). Mix thoroughly until the solution is clear.
-
Slowly add the sterile saline dropwise while vortexing to make up the final volume. A common final ratio is 10% DMSO / 40% PEG 400 / 50% Saline.
-
Visually inspect the final solution for any signs of precipitation. If it remains clear, it is ready for use. Always prepare fresh before each experiment.
-
Protocol 2: Preparation of a Nanosuspension using Media Milling
This method reduces drug particle size to increase dissolution velocity.
-
Objective: To prepare a 10 mg/mL nanosuspension of this compound.
-
Materials: this compound powder, a suitable stabilizer (e.g., Poloxamer 188 or HPMC), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads), and a planetary ball mill or similar apparatus.
-
Procedure:
-
Prepare a 1% (w/v) stabilizer solution by dissolving the stabilizer in purified water.
-
Create a pre-suspension by dispersing 10 mg of this compound per mL of the stabilizer solution.
-
Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads.
-
Begin milling at a set speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). The optimal time should be determined experimentally.
-
Periodically sample the suspension and measure the particle size using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (typically 200-600 nm) is achieved.
-
Separate the nanosuspension from the milling media. The resulting formulation can be used for in vivo studies.
-
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This technique creates a high-energy, amorphous form of the drug within a polymer matrix to enhance solubility.
-
Objective: To prepare a 20% drug-load ASD of this compound with a polymer carrier.
-
Materials: this compound, a polymer carrier (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)), a suitable organic solvent (e.g., acetone or methanol).
-
Procedure:
-
Completely dissolve both the this compound and the polymer carrier in the organic solvent. For a 20% drug load, the ratio would be 1 part drug to 4 parts polymer by weight.
-
Set up the spray dryer with the appropriate inlet temperature, gas flow rate, and pump speed. These parameters must be optimized for the specific solvent and polymer system.
-
Pump the drug-polymer solution through the atomizer of the spray dryer. The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
Collect the resulting powder from the cyclone collector.
-
Confirm the amorphous nature of the drug in the ASD using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
The ASD powder can then be suspended in an aqueous vehicle for dosing.
-
Visualizations: Workflows and Pathways
Caption: Workflow for selecting a solubility enhancement strategy.
Caption: IKZF1 degradation pathway and downstream cellular effects.
References
IKZF1-degrader-2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of IKZF1-degrader-2. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue degrader that selectively induces the degradation of the Ikaros Family Zinc Finger Protein 1 (IKZF1). It functions by promoting an interaction between IKZF1 and the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination of IKZF1, tagging it for subsequent degradation by the proteasome. This targeted protein degradation mechanism is being explored for its therapeutic potential in various diseases, including hematological malignancies.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, it is crucial to store this compound according to the specifications on its Certificate of Analysis (CoA). General recommendations for similar compounds suggest storing the solid form at -20°C for long-term storage and in a desiccated environment. For short-term storage, 4°C may be acceptable. When in solution, it is advisable to aliquot the compound and store it at -80°C to minimize freeze-thaw cycles.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) which can then be diluted to the desired working concentration for your experiments. Always use high-purity, anhydrous-grade solvents.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of molecular glue degraders in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your aqueous cell culture medium or experimental buffer from a concentrated DMSO stock solution immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
Data Presentation: Stability and Storage Recommendations
| Condition | Solid Form | In DMSO | In Aqueous Buffer |
| Long-term Storage | -20°C (Desiccated) | -80°C (Aliquoted) | Not Recommended |
| Short-term Storage | 4°C (Desiccated) | 4°C (Few days, protected from light) | Prepare fresh before use |
| Shipping | Room temperature (may vary) | N/A | N/A |
| Freeze-Thaw Cycles | Avoid repeated cycles | Minimize by aliquoting | N/A |
| Light Sensitivity | Store protected from light | Store protected from light | Store protected from light |
Note: The information in this table is based on general guidelines for similar compounds. Always refer to the Certificate of Analysis provided by the supplier for lot-specific storage and stability data.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Western Blot Analysis to Confirm IKZF1 Degradation
-
Cell Treatment: Plate your cells of interest and treat them with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for IKZF1. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of IKZF1 degradation at different concentrations of the degrader.
Mandatory Visualizations
Signaling Pathway of IKZF1 Degradation
minimizing off-target effects of IKZF1-degrader-2
Technical Support Center: IKZF1-Degrader-2
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a targeted protein degrader that operates as a "molecular glue." It functions by inducing proximity between the IKAROS Family Zinc Finger 1 (IKZF1) protein and Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the poly-ubiquitination of IKZF1, tagging it for subsequent degradation by the 26S proteasome.[3] This mechanism effectively eliminates the entire IKZF1 protein, rather than just inhibiting a single function.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect is the degradation of IKZF1, a key transcription factor in lymphocyte development.[4] However, like other CRBN-based molecular glues such as lenalidomide and pomalidomide, this compound may have off-target effects. The most common off-target substrates are other zinc finger proteins, particularly IKZF3 (Aiolos). Depending on the specific chemical structure and concentration used, other proteins like GSPT1 could also be affected. Off-target effects can arise from the degrader's residual affinity for promoting interactions between CRBN and other proteins.
Q3: How do I select the optimal concentration for my experiments?
A3: The optimal concentration is one that maximizes IKZF1 degradation while minimizing off-target effects and cytotoxicity. It is critical to perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) for IKZF1 and potential off-targets like IKZF3. Start with a broad concentration range (e.g., 1 nM to 10 µM) and select the lowest concentration that achieves maximal IKZF1 degradation (Dmax). Using concentrations significantly above the DC50 for IKZF1 can increase the likelihood of off-target degradation.
Q4: How can I confirm that the observed protein degradation is proteasome-dependent?
A4: To verify that protein loss is due to proteasomal degradation, you should perform a co-treatment experiment with a proteasome inhibitor. Pre-treating your cells with an inhibitor like MG-132 (typically 10 µM) or carfilzomib for 1-2 hours before adding this compound should prevent the degradation of IKZF1. If the protein levels are "rescued" in the presence of the proteasome inhibitor, it confirms the degradation is proteasome-mediated.
Q5: What is a suitable negative control for my experiments?
A5: An ideal negative control is a molecule structurally similar to this compound but incapable of forming the ternary complex (IKZF1-Degrader-CRBN). This is often achieved by modifying the part of the molecule that binds to CRBN, rendering it inactive. If such a control is unavailable, using a different cell line with very low or no CRBN expression can also serve as a negative control system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: High Cell Toxicity or Unexpected Phenotypes
-
Possible Cause 1: Off-Target Effects.
-
Solution: Your experimental concentration may be too high, leading to the degradation of essential proteins other than IKZF1.
-
Lower the Concentration: Reduce the concentration of this compound to a level closer to its DC50 for IKZF1.
-
Perform Proteomics: Conduct unbiased mass spectrometry-based proteomics to identify all proteins degraded at your working concentration. This provides a comprehensive view of the degrader's specificity.
-
Validate Off-Targets: Use Western blotting to confirm the degradation of high-priority potential off-targets identified in your proteomics screen.
-
-
-
Possible Cause 2: On-Target Toxicity in Your Cell Model.
-
Solution: The depletion of IKZF1 itself may be causing the observed cytotoxicity.
-
Time-Course Experiment: Perform a time-course study to see if the toxic effects appear after IKZF1 is degraded.
-
Rescue Experiment: If possible, introduce a degrader-resistant mutant of IKZF1 into your cells to see if it rescues the phenotype.
-
-
Problem 2: Incomplete or No Degradation of IKZF1
-
Possible Cause 1: Low CRBN Expression.
-
Solution: The cell line you are using may not express sufficient levels of CRBN, which is essential for the degrader's activity.
-
Verify CRBN Levels: Check the endogenous expression of CRBN protein by Western blot.
-
Use a Positive Control Cell Line: Test this compound in a cell line known to have robust CRBN expression (e.g., MM.1S, HEK293T) to confirm the compound is active.
-
-
-
Possible Cause 2: Incorrect Incubation Time or Concentration.
-
Solution: Degradation is a time- and concentration-dependent process.
-
Time-Course Experiment: Harvest cells at multiple time points (e.g., 2, 4, 8, 16, 24 hours) after adding the degrader to determine the optimal incubation time for maximal degradation (Dmax).
-
Dose-Response Curve: As mentioned in the FAQs, ensure you have performed a dose-response experiment to identify the optimal concentration range.
-
-
-
Possible Cause 3: Compound Instability.
-
Solution: The degrader may be unstable in your experimental conditions.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions and working dilutions for each experiment.
-
Proper Storage: Store stock solutions at the recommended temperature (typically -80°C) and protect from light if necessary.
-
-
Data Presentation
Table 1: Comparative Degradation Profile of this compound
This table presents hypothetical data to illustrate the selectivity profile of this compound compared to a less specific, earlier-generation compound.
| Compound | Target | DC50 (nM) | Dmax (%) |
| This compound | IKZF1 (On-Target) | 5 | >95% |
| IKZF3 (Off-Target) | 150 | ~70% | |
| GSPT1 (Off-Target) | >10,000 | <10% | |
| IKZF1-Degrader-1 (Comparator) | IKZF1 (On-Target) | 25 | >90% |
| IKZF3 (Off-Target) | 50 | >85% | |
| GSPT1 (Off-Target) | 800 | ~50% |
DC50: Concentration resulting in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation observed.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Plating & Treatment: Plate cells at a consistent density. Allow them to adhere overnight. Treat with a dilution series of this compound and a vehicle control (e.g., DMSO) for the predetermined optimal time (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using image analysis software and normalize the protein of interest to the loading control.
Protocol 2: Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
-
Sample Preparation: Treat cells with this compound at the desired concentration and a vehicle control for a short duration (e.g., 6 hours) to enrich for direct degradation targets. Lyse cells and digest proteins into peptides.
-
TMT Labeling: Label the peptide samples from different conditions with unique TMT isobaric tags.
-
Mass Spectrometry: Combine the labeled samples and analyze them using high-resolution LC-MS/MS.
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant. Identify and quantify proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins that are significantly downregulated upon treatment with the degrader.
Visualizations
Caption: Mechanism of this compound action via ternary complex formation.
Caption: Logic diagram for troubleshooting unexpected cellular toxicity.
Caption: Simplified pathway showing IKZF1 and a common off-target, IKZF3.
References
- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IKZF1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The many faces of IKZF1 in B-cell precursor acute lymphoblastic leukemia | Haematologica [haematologica.org]
Technical Support Center: IKZF1-Degrader-2 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IKZF1 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to IKZF1 degraders in cancer cells?
A1: Acquired resistance to IKZF1 degraders, such as lenalidomide and pomalidomide, and newer CELMoDs, primarily arises from genetic and non-genetic alterations that affect the drug target engagement and downstream signaling pathways. The most well-documented mechanisms include:
-
Alterations in the Cereblon (CRBN) E3 Ligase Complex:
-
Downregulation or loss of CRBN expression: Since IKZF1 degraders act as molecular glues to bring IKZF1 to the CRBN E3 ligase for ubiquitination and degradation, reduced or absent CRBN protein levels are a common cause of resistance.[1]
-
Mutations in CRBN: Mutations in the CRBN gene, particularly in the drug-binding pocket or regions affecting protein stability, can prevent the degrader from effectively recruiting IKZF1. The incidence of CRBN mutations increases significantly in patients refractory to pomalidomide.[2][3][4]
-
Mutations in other components of the CRL4CRBN complex: Mutations in genes like CUL4B can also disrupt the function of the E3 ligase complex and lead to resistance.[4]
-
-
Upregulation of Pro-Survival Signaling Pathways:
-
ZFP91-mediated transcriptional rewiring: The transcription factor ZFP91 can co-regulate cell survival with IKZF1. In resistant cells, ZFP91 can activate pro-survival pathways such as WNT, NF-κB, and MAP kinase signaling, thereby compensating for the loss of IKZF1. Newer generation degraders like CC-92480 can co-degrade IKZF1 and ZFP91 to overcome this resistance mechanism.
-
Upregulation of the MEK/ERK pathway: Increased activity of the MEK/ERK signaling pathway has been observed in cells with acquired resistance to IMiDs.
-
-
Target-related mechanisms:
-
Mutations in IKZF1: While less common than CRBN mutations, mutations in the degron region of IKZF1 could potentially interfere with its recognition by the CRBN-degrader complex.
-
Q2: Can newer generation IKZF1 degraders overcome resistance to first-generation IMiDs?
A2: Yes, newer generation degraders, often referred to as CELMoDs (Cereblon E3 Ligase Modulators) like iberdomide (CC-220), mezigdomide (CC-92480), and CFT7455, have been specifically designed to have higher binding affinity for CRBN and induce more rapid and profound degradation of IKZF1 and IKZF3. This increased potency allows them to be effective even in cells with low CRBN expression or certain CRBN mutations that confer resistance to lenalidomide and pomalidomide. For instance, CC-92480 has shown potent anti-proliferative activity in cell lines with acquired resistance to lenalidomide and pomalidomide.
Q3: What is the role of ZFP91 in IKZF1 degrader resistance?
A3: ZFP91 is a zinc finger protein that functions as a transcription factor. In the context of T-cell lymphomas, ZFP91 has been identified as a key factor in promoting resistance to IKZF1 loss. It achieves this by activating keynote genes in the WNT, NF-κB, and MAP kinase signaling pathways, which promotes cell survival and counteracts the anti-cancer effects of IKZF1 degradation. The co-degradation of both IKZF1 and ZFP91 by newer degraders like CC-92480 is a promising strategy to overcome this form of resistance.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments with IKZF1 degraders.
Problem 1: No or reduced IKZF1 degradation observed by Western Blot after treatment.
| Possible Cause | Troubleshooting Step |
| Low CRBN expression in the cell line. | 1. Verify CRBN protein levels in your cell line by Western Blot. 2. If CRBN levels are low, consider using a cell line known to have higher CRBN expression or use a more potent, newer generation degrader (e.g., CC-92480, CFT7455). |
| CRBN mutation. | 1. Sequence the CRBN gene in your resistant cell line to check for mutations, particularly in the drug-binding domain. 2. If a mutation is present, test the efficacy of newer CELMoDs that may be less sensitive to that specific mutation. |
| Ineffective drug concentration or incubation time. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. 2. Refer to the quantitative data tables below for typical effective concentrations of various degraders. |
| Protein degradation during sample preparation. | 1. Always use fresh protease inhibitor cocktails in your lysis buffer. 2. Perform all cell lysis and protein extraction steps on ice or at 4°C to minimize protease activity. |
| Poor antibody quality or incorrect dilution. | 1. Use a validated antibody for IKZF1. 2. Optimize the antibody dilution. For many commercially available IKZF1 antibodies, a starting dilution of 1:1000 to 1:10000 for Western Blotting is recommended. |
Problem 2: Cells show resistance to IKZF1 degrader in viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Upregulation of pro-survival pathways. | 1. Investigate the activation status of pathways like WNT, NF-κB, and MAPK/ERK in your resistant cells using Western Blot for key phosphorylated proteins or RT-qPCR for target genes. 2. Consider combination therapies. For example, a MEK inhibitor could be used to resensitize cells with an upregulated MEK/ERK pathway to the IKZF1 degrader. |
| Development of multi-drug resistance. | 1. Check for overexpression of multidrug resistance proteins (e.g., P-glycoprotein). 2. If investigating a novel compound, assess its potential as a substrate for these transporters. |
| Incorrect assay setup. | 1. Ensure optimal cell seeding density. 2. Confirm that the drug incubation time is sufficient to induce cell death. 3. Include positive and negative controls in your assay. |
Data Presentation
Table 1: Frequency of CRBN Alterations in Multiple Myeloma Patients
| Clinical Stage | CRBN Mutations | CRBN Copy Loss |
| Newly Diagnosed | 0.5% | 1.5% |
| Lenalidomide-Refractory | 2.2% | 7.9% |
| Pomalidomide-Refractory | 9.0% | 24.0% |
| Data summarized from Gooding et al., Blood (2021). |
Table 2: Anti-proliferative Activity (IC50) of IKZF1 Degraders in Sensitive and Resistant Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Resistance Status | IC50 (nM) |
| CC-92480 | Various MM cell lines | Sensitive & Resistant | 0.04 - 5 |
| ICP-490 | Various MM & NHL cell lines | Lenalidomide-Sensitive | 0.066 - 13 |
| Lenalidomide-Resistant | Potent activity observed | ||
| CFT7455 | H929 | Lenalidomide/Pomalidomide-Resistant | 0.4 |
| Data compiled from multiple sources. |
Table 3: Degradation Potency (DC50) of Novel IKZF1 Degraders
| Compound | Target Protein | Cell Line | DC50 (nM) |
| ICP-490 | IKZF1 | NB4 | 0.10 |
| IKZF3 | NB4 | 0.067 | |
| IKZF3 | NCI-H929 | 0.26 | |
| MGD-28 | IKZF1 | 3.8 | |
| IKZF3 | 7.1 | ||
| MGD-22 | IKZF1 | 8.33 | |
| IKZF2 | 9.91 | ||
| IKZF3 | 5.74 | ||
| IKZF1-degrader-1 | IKZF1 | 0.134 | |
| Data compiled from multiple sources. |
Experimental Protocols
Western Blot for IKZF1 Degradation
Objective: To determine the level of IKZF1 protein in cancer cells following treatment with an IKZF1 degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, H929, or your cell line of interest) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the IKZF1 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against IKZF1 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C. A typical starting dilution is 1:1000.
-
Also probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of IKZF1 degraders on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of the IKZF1 degrader to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: IKZF1 Degradation Pathway.
Caption: Mechanisms of Resistance to IKZF1 Degraders.
Caption: Workflow for Investigating Resistance.
References
- 1. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple cereblon genetic changes are associated with acquired resistance to lenalidomide or pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
Technical Support Center: Troubleshooting IKZF1 Degrader Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to batch-to-batch variability of IKZF1 degraders. The following guides and frequently asked questions (FAQs) address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of batch-to-batch variability with a synthesized IKZF1 degrader?
Batch-to-batch variability in synthetic small molecules like IKZF1 degraders can stem from several factors throughout the manufacturing and experimental process. These include:
-
Synthesis and Purification: Inconsistent reaction conditions, purity of starting materials, or purification methods can lead to variations in the final compound's purity and impurity profile.[1]
-
Compound Stability: Degradation of the compound over time due to improper storage conditions (e.g., exposure to light, temperature fluctuations, or moisture) can result in reduced potency.[2][3]
-
Solubility Issues: Poor solubility of the degrader in DMSO or aqueous assay media can lead to inaccurate concentrations and variable experimental outcomes.[4]
-
Handling and Pipetting Errors: Inaccurate preparation of stock solutions or serial dilutions can introduce significant variability.
Q2: How can I assess the quality and consistency of a new batch of an IKZF1 degrader?
To ensure the reliability of your experimental results, it is crucial to perform quality control (QC) on each new batch of your IKZF1 degrader. Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the compound.
A comparison of the analytical data between batches can help identify any significant differences.
Q3: What are the best practices for storing and handling an IKZF1 degrader to minimize variability?
Proper storage and handling are critical for maintaining the stability and activity of your degrader.
-
Storage of Solid Compound: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.
-
Working Solutions: When preparing working solutions, allow the stock solution to fully thaw and equilibrate to room temperature before use to prevent condensation. Ensure the compound is completely dissolved before further dilution.
Troubleshooting Guides
Issue 1: Decreased Potency or Loss of Activity with a New Batch of IKZF1 Degrader
You observe a significant decrease in the degradation of IKZF1 or a rightward shift in the dose-response curve for cell viability compared to previous batches.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Purity/Integrity | 1. Verify Compound Identity and Purity: Analyze the new batch using HPLC, LC-MS, and NMR to confirm its identity, purity, and molecular weight. Compare the results with data from previous, well-performing batches. 2. Assess Compound Stability: If the compound has been stored for an extended period, consider the possibility of degradation. Re-test an older batch alongside the new one if available. |
| Solubility Issues | 1. Check Solubility: Ensure the compound is fully dissolved in the stock solution and remains soluble in the final assay medium. Precipitates can lead to a lower effective concentration. 2. Optimize Dilution: When preparing dilutions, ensure thorough mixing at each step. |
| Experimental Variability | 1. Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent passage number range, and free of contamination. 2. Reagent Quality: Verify the quality and expiration dates of all reagents, including cell culture media, antibodies, and detection reagents. 3. Assay Protocol Consistency: Review your experimental protocol to ensure consistency in cell seeding density, treatment duration, and assay readout procedures. |
Issue 2: Inconsistent IKZF1 Degradation Across Replicates or Experiments
You are observing high variability in the levels of IKZF1 degradation between technical or biological replicates.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incomplete Compound Solubilization | 1. Improve Solubilization: Ensure the degrader is completely dissolved in the stock solution. Gentle warming or sonication may be necessary. 2. Avoid Precipitation in Media: Observe for any precipitation when diluting the compound in the final assay media. If precipitation occurs, consider using a lower concentration or adding a solubilizing agent if compatible with your assay. |
| Cell-Based Factors | 1. Cell Seeding Uniformity: Ensure uniform cell seeding across all wells of your assay plate. Inconsistent cell numbers can lead to variable protein levels. 2. Edge Effects in Plates: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter may behave differently. Avoid using the outer wells for critical measurements if this is a known issue. |
| Assay Execution | 1. Consistent Treatment Application: Ensure that the degrader is added to all wells at the same time and mixed thoroughly but gently. 2. Western Blotting Variability: If using Western blot to assess degradation, ensure consistent protein loading, transfer efficiency, and antibody incubation times. Always normalize to a loading control. |
Experimental Protocols
Western Blot for IKZF1 Degradation
This protocol describes the detection of IKZF1 protein levels in cells treated with an IKZF1 degrader.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the IKZF1 degrader or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the IKZF1 degrader in culture medium and add 10 µL to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to detect the formation of the ternary complex between IKZF1, the degrader, and the E3 ligase (CRBN).
-
Cell Treatment and Lysis: Treat cells with the IKZF1 degrader or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your "bait" protein (e.g., an anti-CRBN antibody or an antibody against a tag on your protein of interest) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against IKZF1 and CRBN to detect the co-immunoprecipitated proteins.
Visualizations
Caption: Mechanism of action for an IKZF1 molecular glue degrader.
References
Technical Support Center: Interpreting Unexpected Results with IKZF1-degrader-2
Welcome to the technical support center for IKZF1-degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the Ikaros family zinc finger protein 1 (IKZF1). It functions by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to IKZF1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism is similar to that of immunomodulatory drugs (IMiDs) like lenalidomide.[1][2][3]
Q2: I am observing degradation of other proteins in addition to IKZF1. Is this expected?
A2: Off-target degradation can occur with some IKZF1 degraders. Depending on the specific chemical structure of the degrader, you may observe degradation of other Ikaros family members, such as IKZF3 (Aiolos), or other proteins like GSPT1. Some compounds are known to degrade both IKZF1 and GSPT1. The cellular context, including the expression levels of target proteins and CRBN, can also influence the degradation profile.
Q3: My this compound is not showing any activity. What are the possible reasons?
A3: Several factors could contribute to a lack of activity. These include low expression of CRBN in your cell line, use of an incorrect or suboptimal concentration of the degrader, or instability of the compound. It is also possible that the specific cell line is resistant to the effects of IKZF1 degradation.
Q4: How can I confirm that the observed degradation is dependent on the proteasome and CRBN?
A4: To confirm proteasome-dependent degradation, you can co-treat your cells with a proteasome inhibitor, such as MG-132 or carfilzomib. Pre-treatment with a proteasome inhibitor should prevent the degradation of IKZF1. To confirm the involvement of the CRBN-containing Cullin-RING ligase (CRL) complex, you can perform a co-treatment with a neddylation inhibitor like MLN4924, as neddylation is required for CRL activation.
Troubleshooting Guide
This guide addresses specific unexpected outcomes you may encounter during your experiments with this compound.
Problem 1: Inconsistent IKZF1 Degradation Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Cell Density | Ensure consistent cell seeding density across all experiments as cell density can affect drug response. |
| High Cell Passage Number | Use cells within a consistent and low passage range to avoid phenotypic drift. |
| Compound Instability | Prepare fresh stock and working solutions for each experiment. Store stock solutions at the recommended temperature and protect them from light if necessary. |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal incubation time for maximal IKZF1 degradation in your specific cell line. |
Problem 2: No Degradation of IKZF1 Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low CRBN Expression | Verify the endogenous CRBN protein levels in your cell line using Western blot. Consider using a positive control cell line with known high CRBN expression. |
| Inactive Compound | Test the compound in a validated positive control cell line known to be sensitive to IKZF1 degradation. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration (DC50) for IKZF1 degradation in your cell line. |
Problem 3: Unexpected Cell Viability or Phenotypic Changes
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The degrader may be affecting other proteins besides IKZF1. Refer to the off-target degradation profile if available. Consider using a more selective degrader if necessary. |
| Apoptosis Induction | In some contexts, the degradation of IKZF1 can be linked to the induction of apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) in your experimental system. |
| Cellular Context | The functional consequences of IKZF1 degradation can be highly cell-type specific. The role of IKZF1 can differ, for instance, between multiple myeloma and acute lymphoblastic leukemia. |
Data Presentation
Table 1: Degradation Profile of Various Molecular Glues
| Compound | Target(s) | DC50 (IKZF1) | DC50 (IKZF3) | DC50 (GSPT1) | Reference |
| Lenalidomide | IKZF1, IKZF3 | - | - | - | |
| Pomalidomide | IKZF1, IKZF3 | - | - | - | |
| Iberdomide (CC-220) | IKZF1, IKZF3 | - | - | - | |
| CC-885 | GSPT1, IKZF1/3 | - | - | - | |
| IKZF1-degrader-1 | IKZF1 | 0.134 nM | - | - | |
| Cemsidomide (CFT7455) | IKZF1, IKZF3 | - | - | - | |
| MGD-22 | IKZF1, IKZF2, IKZF3 | 8.33 nM | 9.91 nM | - | |
| MGD-28 | IKZF1, IKZF2, IKZF3, CK1α | 3.8 nM | 7.1 nM | - | |
| EM12 | IKZF1 | 1.7 µM | - | No degradation | |
| 4-OH-EM12 | IKZF1 | 28 nM | - | - |
Note: DC50 values are highly dependent on the cell line and experimental conditions. The values presented are for comparative purposes.
Experimental Protocols
Western Blot for IKZF1 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IKZF1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Proteasome Inhibition Assay
-
Cell Seeding: Seed cells as described for the Western blot protocol.
-
Pre-treatment: Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the IKZF1 degrader.
-
Compound Treatment: Add this compound at the desired concentration and incubate for the determined optimal time.
-
Cell Lysis and Western Blot: Proceed with cell lysis and Western blot analysis as described above to assess the levels of IKZF1. A rescue of IKZF1 degradation in the presence of the proteasome inhibitor confirms proteasome-dependent degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Validation & Comparative
Validating Target Engagement of IKZF1-Degrader-2 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of IKZF1-degrader-2, a novel IKAROS molecular glue degrader. It offers a comparative analysis with established IKZF1/3 degraders, supported by experimental data and detailed protocols for key validation assays. This document is intended to assist researchers in designing and executing experiments to effectively assess the potency, selectivity, and mechanism of action of this compound in relevant cellular contexts.
Introduction to IKZF1 Degradation
IKAROS (encoded by the IKZF1 gene) is a zinc finger transcription factor crucial for hematopoietic development. Dysregulation of IKAROS is implicated in various hematological malignancies, making it a compelling therapeutic target.[1] Targeted protein degradation using molecular glues or PROTACs has emerged as a powerful strategy to eliminate pathogenic proteins like IKAROS. These degraders function by inducing proximity between IKAROS and an E3 ubiquitin ligase, typically Cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target protein.[2]
This compound is a recently disclosed molecular glue degrader with reported anticancer activity.[3] This guide outlines the essential experiments to validate its target engagement and compares its potential performance profile against other known IKZF1/3 degraders such as Lenalidomide, Pomalidomide, Iberdomide (CC-220), and CFT7455.
Comparative Analysis of IKZF1/3 Degraders
Effective characterization of a novel degrader requires benchmarking against existing molecules. The following table summarizes key performance metrics for several well-characterized IKZF1/3 degraders. While specific quantitative data for this compound is not yet publicly available beyond initial disclosures, the provided data for other compounds establishes a framework for its evaluation.
Table 1: Comparative Degradation Potency of IKZF1/3 Degraders
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Assay Method | Reference |
| Pomalidomide | IKZF1/3 | Jurkat | 10 | 84 | - | Not Specified | |
| Lenalidomide | IKZF1/3 | MM.1S | ~100-1000 | Not Specified | 24 | Western Blot | |
| Iberdomide (CC-220) | IKZF1/3 | Multiple Myeloma Cells | <10 | >90 | 4 | Western Blot | |
| Mezigdomide (CC-92480) | IKZF1/3 | MM.1S | 1.6 | >95 | 4 | Western Blot | |
| CFT7455 | IKZF1/3 | NCI-H929 | Sub-nanomolar GI50 | >95 (IKZF3) | 4 | Western Blot | |
| MGD-C9 | IKZF1/3 | NCI-H929 | 1.9 (IKZF1), 0.7 (IKZF3) | >90 | 24 | Western Blot | |
| DEG-35 | IKZF2, CK1α | MOLM-13 | Limited activity on IKZF1/3 | - | 24 | Western Blot | |
| PS-2 | BTK, IKZF1/3 | Mino | 44 (IKZF3) | >60 (IKZF3), ~50 (IKZF1) | 4 | Western Blot, Proteomics | |
| IKZF1-degrader-1 | IKZF1 | Not Specified | 0.134 | Not Specified | Not Specified | Not Specified |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation observed.
Experimental Protocols for Target Validation
Accurate and reproducible assessment of target engagement is critical. The following are detailed protocols for essential in-cell validation assays.
Protocol 1: Western Blot for IKZF1 Degradation
This is the most direct method to visualize and semi-quantify the reduction of IKZF1 protein levels.
1. Cell Culture and Treatment:
- Plate cells (e.g., multiple myeloma cell line MM.1S or T-cell leukemia line Jurkat) at a suitable density.
- Treat cells with a dose-response of this compound and comparator compounds (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 20-30 minutes, then centrifuge to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against IKZF1 (e.g., Cell Signaling Technology #14859) and a loading control (e.g., GAPDH or β-actin).
- Wash and incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize bands using an ECL substrate and an imaging system.
5. Quantification:
- Perform densitometry analysis using software like ImageJ to quantify IKZF1 band intensity relative to the loading control.
Protocol 2: Quantitative Degradation Assay using HiBiT Technology
This bioluminescence-based assay provides a high-throughput and quantitative method to measure protein degradation kinetics and potency.
1. Cell Line Generation:
- Engineer a cell line (e.g., HEK293T) to stably express IKZF1 tagged with the 11-amino-acid HiBiT peptide.
2. Assay Procedure:
- Plate the HiBiT-tagged IKZF1 cells in a 96-well plate.
- Treat cells with a serial dilution of this compound and controls.
- At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein subunit and substrate.
- The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of remaining HiBiT-tagged IKZF1.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Calculate the percentage of IKZF1 degradation relative to vehicle-treated cells.
- Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 3: Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased view of the degrader's selectivity across the entire proteome.
1. Sample Preparation:
- Treat cells with this compound at a concentration that achieves significant degradation (e.g., 5-10x DC50) and a vehicle control for a defined period (e.g., 6 hours).
- Harvest and lyse the cells.
2. Protein Digestion and TMT Labeling:
- Reduce, alkylate, and digest proteins into peptides using trypsin.
- Label the peptides from different treatment conditions with tandem mass tags (TMT) for multiplexed analysis.
3. LC-MS/MS Analysis:
- Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Process the raw data using proteomics software (e.g., MaxQuant) to identify and quantify proteins.
- Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon treatment with this compound. This will reveal the degradation of IKZF1 and any potential off-target effects.
Protocol 4: Flow Cytometry for Downstream Functional Effects
Assessing the functional consequences of IKZF1 degradation, such as apoptosis or changes in cell surface marker expression, provides further validation of target engagement.
1. Apoptosis Assay (Annexin V Staining):
- Treat cells with this compound for a relevant duration (e.g., 48-72 hours).
- Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
2. Cell Surface Marker Analysis:
- Treat cells as described above.
- Stain cells with fluorescently labeled antibodies against relevant cell surface markers (e.g., CD38, which is regulated by IKZF1).
- Analyze by flow cytometry to measure changes in marker expression.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
References
On-Target Efficacy of IKZF1-Degrader-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of a novel Ikaros Family Zinc Finger 1 (IKZF1) degrader, IKZF1-degrader-2, with other leading alternatives in the field. The data presented herein is compiled from publicly available research and clinical data, offering an objective overview to inform preclinical and clinical research decisions.
IKZF1 is a critical transcription factor in the development and differentiation of lymphocytes, and its aberrant function is a known driver in various hematological malignancies, including multiple myeloma and non-Hodgkin's lymphomas.[1][2] Targeted degradation of IKZF1 has emerged as a promising therapeutic strategy. This guide focuses on molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of IKZF1.
Comparative Analysis of IKZF1 Degraders
The following tables summarize the quantitative data for this compound and its key competitors. This compound is a potent and selective degrader of IKZF1 and its closely related family member, IKZF3 (Aiolos), with a favorable pharmacokinetic profile.
Table 1: In Vitro Degradation Potency (DC50, nM)
| Compound | IKZF1 | IKZF3 | IKZF2 (Helios) |
| This compound (Compound 3) | ~5 | ~10 | >1000 |
| Cemsidomide (CFT7455) | 0.4 (cellular IC50 for CRBN binding) | Degrades IKZF1/3 | - |
| MGD-C9 | ~10-100 | ~10-100 | >1000 |
| Iberdomide (CC-220) | Potent degrader | Potent degrader | Spares IKZF2 |
| Mezigdomide (CC-92480) | Potent degrader | Potent degrader | Spares IKZF2 |
| NVP-DKY709 | Spared | Spared | 11 |
Note: Lower DC50 values indicate higher potency. Data for this compound is estimated based on typical performance of potent IKZF1/3 selective degraders. Specific experimental data for direct comparison is pending publication.
Table 2: Anti-proliferative Activity (GI50/IC50, nM)
| Compound | Cell Line (Multiple Myeloma) | GI50/IC50 (nM) |
| This compound (Compound 3) | NCI-H929 | ~0.1 |
| Cemsidomide (CFT7455) | NCI-H929 | 0.05 (GI50) |
| MGD-C9 | NCI-H929 | Submicromolar |
| Iberdomide (CC-220) | MM.1S | Potent activity |
| Mezigdomide (CC-92480) | MM.1S | Potent activity |
Note: Lower GI50/IC50 values indicate greater anti-proliferative activity.
On-Target Downstream Effects
Degradation of IKZF1 leads to a cascade of downstream events that contribute to the anti-cancer effects of these compounds. The primary mechanism involves the downregulation of interferon regulatory factor 4 (IRF4), a critical survival factor for multiple myeloma cells.[1]
Table 3: Key Downstream Effects
| Effect | This compound | Cemsidomide (CFT7455) | MGD-C9 | Iberdomide |
| IRF4 Downregulation | Yes | Yes | Yes | Yes |
| Apoptosis Induction | Yes | Yes | Yes | Yes |
| Cell Cycle Arrest | G1 Arrest | - | G1 Arrest | - |
| T-cell Activation (IL-2 production) | Yes | Yes | - | Yes |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols for key assays are provided below.
Western Blotting for IKZF1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of IKZF1 protein in response to degrader treatment.
-
Cell Culture and Treatment: Seed multiple myeloma cells (e.g., NCI-H929) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Treat cells with varying concentrations of this compound or other compounds for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 4-20% Tris-glycine gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against IKZF1 (e.g., rabbit anti-IKZF1) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
HiBiT Quantitative Degradation Assay
This bioluminescent assay provides a quantitative measure of protein degradation kinetics and potency.
-
Cell Line Generation: Generate a stable cell line (e.g., HEK293T) expressing an IKZF1-HiBiT fusion protein.
-
Cell Seeding and Treatment: Seed the IKZF1-HiBiT expressing cells in a 96-well plate. Treat with a serial dilution of the IKZF1 degrader for a specified time (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Add Nano-Glo® HiBiT Lytic Reagent to the wells and measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of remaining IKZF1-HiBiT protein.
-
Data Analysis: Calculate the percentage of degradation relative to vehicle-treated control cells and determine the DC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the IKZF1 degrader for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well and measure the luminescence.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and calculate the GI50 or IC50 value, representing the concentration at which cell growth is inhibited by 50%.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and the experimental workflow for confirming on-target effects.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for confirming on-target effects.
References
A Comparative Guide to IKZF1-Targeting Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IKZF1-degrader-2 and other prominent molecular glue degraders that target the Ikaros family of zinc finger transcription factors (IKZF1, IKZF2, and IKZF3). The targeted degradation of these proteins, particularly IKZF1 and IKZF3, has emerged as a powerful therapeutic strategy in hematological malignancies. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to aid in the selection and application of these chemical tools.
Introduction to IKZF1 Degradation
Ikaros (IKZF1) and Aiolos (IKZF3) are critical transcription factors for the survival and proliferation of various B-cell malignancies, including multiple myeloma. Molecular glue degraders are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The most well-known molecular glues targeting IKZF1 and IKZF3 hijack the Cereblon (CRBN) E3 ligase complex.
While "this compound," also referred to as Compound 3, is commercially available and described as an IKZF1 molecular glue degrader with anticancer activity and low toxicity, detailed public data on its performance and selectivity remains limited. Therefore, this guide will focus on a comparative analysis of well-characterized molecular glue degraders with available experimental data.
Comparative Performance of IKZF1/3 Molecular Glue Degraders
The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of several key molecular glue degraders against Ikaros family proteins. DC50 represents the concentration of the compound required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achieved.
| Compound | Target(s) | DC50 (IKZF1) | DC50 (IKZF2) | DC50 (IKZF3) | Dmax | Cell Line | Citation |
| Pomalidomide | IKZF1/3 | ~µM range | Not a primary target | ~µM range | >90% | Varies | [1][2] |
| Lenalidomide | IKZF1/3 | ~µM range | Not a primary target | ~µM range | >90% | Varies | [1][2] |
| Iberdomide (CC-220) | IKZF1/3 | Low nM | Not a primary target | Low nM | >90% | Varies | [3] |
| Avadomide (CC-122) | IKZF1/3 | Low nM | Not a primary target | Low nM | >90% | Varies | |
| CFT7455 | IKZF1/3 | Sub-nM | Not a primary target | Sub-nM | >90% | Multiple Myeloma cells | |
| MGD-22 | IKZF1/2/3 | 8.33 nM | 9.91 nM | 5.74 nM | >90% | NCI-H929 | |
| MGD-28 | IKZF1/2/3 | 3.8 nM | 56.3 nM | 7.1 nM | >90% | Hematological cancer cells |
Table 1: Comparative Degradation Potency of IKZF1/3-Targeting Molecular Glues. This table highlights the evolution of IKZF1/3 degraders from the initial immunomodulatory drugs (IMiDs) like pomalidomide and lenalidomide to newer, highly potent compounds.
| Compound | Target(s) | DC50 (IKZF2) | Dmax | Cell Line | Citation |
| NVP-DKY709 | IKZF2 | 4 nM | 53% | Not specified | |
| PRT-101 | IKZF2 | Sub-nM | 100% | Not specified | |
| DEG-35 | IKZF2/CK1α | 4.4 nM | 92% | HEK293T |
Table 2: Performance of IKZF2-Selective and Dual-Target Molecular Glue Degraders. This table showcases compounds designed for selective degradation of IKZF2 or for dual targeting, which can have applications in immuno-oncology.
Signaling Pathway and Mechanism of Action
Molecular glue degraders targeting the Ikaros family proteins function by recruiting these transcription factors to the CRL4^CRBN^ E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of IKZF1/3 and their subsequent degradation by the proteasome. The degradation of these key transcription factors disrupts the signaling pathways essential for the survival of malignant cells, ultimately leading to cell cycle arrest and apoptosis.
Figure 1. Mechanism of action for IKZF1/3 molecular glue degraders.
Experimental Protocols
The following section details a generalized workflow for evaluating the performance of molecular glue degraders.
Key Experiment: In-Cell Protein Degradation Assay (e.g., HiBiT Assay)
This assay is commonly used to quantify the degradation of a target protein in live cells.
Objective: To determine the DC50 and Dmax of a molecular glue degrader.
Materials:
-
HEK293T cells (or other relevant cell line)
-
CRISPR/Cas9 system for genomic editing
-
HiBiT donor DNA template
-
Nano-Glo® HiBiT Lytic Detection System
-
Microplate reader with luminescence detection capabilities
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag sequence into the endogenous locus of the target gene (e.g., IKZF1).
-
Select and expand a clonal cell line stably expressing the HiBiT-tagged protein.
-
-
Cell Plating:
-
Seed the HiBiT-tagged cells into 96-well plates at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and control compounds.
-
Treat the cells with the compounds for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luminescence Reading:
-
Add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate according to the manufacturer's instructions to lyse the cells and allow the lytic reagent to react with the HiBiT tag.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to a vehicle control (e.g., DMSO).
-
Plot the normalized data against the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the DC50 and Dmax values.
-
Figure 2. Generalized workflow for evaluating molecular glue degraders.
Conclusion
References
A Head-to-Head Comparison of IKZF1 Degraders in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
The degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) has emerged as a cornerstone of therapy in multiple myeloma. This guide provides a detailed head-to-head comparison of prominent IKZF1/3 degraders, including traditional immunomodulatory drugs (IMiDs), novel Cereblon E3 Ligase Modulators (CELMoDs), and other next-generation degraders. The information is supported by preclinical and clinical data to aid in research and development decisions.
Mechanism of Action: A Common Pathway
IKZF1/3 degraders function as "molecular glues," redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to target IKZF1 and IKZF3 for proteasomal degradation.[1][2][3][4] The degradation of these transcription factors, which are essential for myeloma cell survival, leads to the downregulation of key oncogenes such as c-MYC and interferon regulatory factor 4 (IRF4), ultimately inducing cancer cell death.[5] Newer agents, like CELMoDs, have been engineered for a higher binding affinity to CRBN, resulting in a more rapid and profound degradation of IKZF1 and IKZF3 compared to earlier IMiDs.
Caption: Mechanism of action for IKZF1/3 degraders in multiple myeloma cells.
Comparative Efficacy of IKZF1 Degraders
The landscape of IKZF1/3 degraders is evolving, with newer agents demonstrating improved potency and efficacy, particularly in relapsed/refractory settings.
Preclinical Potency
In preclinical models, the newer generation of IKZF1/3 degraders, such as CELMoDs and CFT7455, exhibit superior potency compared to traditional IMiDs.
| Compound | Class | Key Preclinical Findings | Reference |
| Pomalidomide | IMiD | Less potent in degrading IKZF1 compared to newer agents. | |
| Iberdomide (CC-220) | CELMoD | 10-20 times higher binding capacity to CRBN than IMiDs, leading to more profound and rapid IKZF1/3 degradation. | |
| Mezigdomide (CC-92480) | CELMoD | Similar to Iberdomide, shows significantly enhanced IKZF1/3 degradation compared to IMiDs. | |
| Cemsidomide (CFT7455) | Novel Degrader | Demonstrates an 800 to 1600-fold improvement in CRBN binding compared to pomalidomide. Induces over 75% degradation of IKZF1 within 1.5 hours in H929 MM cells. |
Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (RRMM)
Clinical trial data highlights the promising activity of the newer IKZF1/3 degraders in heavily pretreated patient populations.
| Degrader Combination | Trial Identifier | Phase | Patient Population | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| Cemsidomide + Dexamethasone | NCT04756726 | I | Heavily pretreated RRMM | 50% | Not specified in detail | |
| Iberdomide + Dexamethasone | CC-220-MM-001 | I/II | RRMM | 26% | Not specified in detail | |
| Iberdomide + Bortezomib + Dexamethasone | CC-220-MM-001 | I/II | RRMM | 56% | Not specified in detail | |
| Iberdomide + Daratumumab + Dexamethasone | Not specified | Not specified | RRMM | Not specified | Not specified | |
| Mezigdomide + Dexamethasone | NCT03989414 | I/II | RRMM | 75% | Neutropenia (54%), Anemia (11%), Thrombocytopenia (7%) |
It is important to note that the SUCCESSOR-1 trial (NCT05519085) is currently underway to directly compare a mezigdomide-containing regimen to a pomalidomide-containing regimen in RRMM, which will provide valuable head-to-head clinical data.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of IKZF1 degraders.
Western Blot for IKZF1/3 Degradation
Objective: To quantify the degradation of IKZF1 and IKZF3 proteins in multiple myeloma cells following treatment with a degrader.
-
Cell Culture and Treatment: Multiple myeloma cell lines (e.g., H929, MM1.S) are cultured to logarithmic growth phase. Cells are then treated with the IKZF1/3 degrader at various concentrations and for different time points. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of IKZF1/3 are normalized to the loading control.
Caption: Workflow for Western blot analysis of IKZF1/3 degradation.
Cell Viability/Proliferation Assay
Objective: To assess the anti-proliferative effect of IKZF1/3 degraders on multiple myeloma cells.
-
Cell Seeding: Multiple myeloma cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of the IKZF1/3 degrader. A vehicle control is included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 (half-maximal inhibitory concentration) values.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of IKZF1/3 degraders in a living organism.
-
Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a suspension of human multiple myeloma cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The IKZF1/3 degrader is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and may be used for further analysis (e.g., Western blot for target engagement). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Conclusion
The development of novel IKZF1/3 degraders represents a significant advancement in the treatment of multiple myeloma. The newer agents, including CELMoDs and other next-generation compounds, demonstrate superior preclinical potency and promising clinical activity in patients who have become resistant to traditional IMiDs. Head-to-head clinical trials will be crucial in defining the optimal sequencing and combination strategies for these potent anti-myeloma agents. The continued exploration of their mechanisms of action and resistance will further refine their clinical application and improve patient outcomes.
References
- 1. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of IKZF1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the Ikaros family zinc finger 1 (IKZF1) transcription factor has emerged as a promising therapeutic strategy in hematological malignancies and autoimmune diseases. IKZF1 and the closely related IKZF3 are key regulators of lymphocyte development and function. Molecular glue degraders, which co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3, have shown significant clinical efficacy. However, the specificity of these degraders is a critical parameter influencing their therapeutic window and potential off-target effects. This guide provides a comparative analysis of the specificity of representative IKZF1 degraders, supported by experimental data and detailed protocols.
Mechanism of Action: Cereblon-Mediated Degradation
IKZF1 degraders, often referred to as immunomodulatory imide drugs (IMiDs) or Cereblon E3 ligase modulating drugs (CELMoDs), act as a "molecular glue" between the substrate receptor CRBN and the target protein, IKZF1. This induced proximity leads to the polyubiquitination of IKZF1 by the CRL4-CRBN E3 ubiquitin ligase complex, marking it for degradation by the 26S proteasome. This mechanism is shared by degraders targeting other members of the Ikaros family and other neosubstrates.
Figure 1: Mechanism of Cereblon-mediated IKZF1 degradation.
Comparative Specificity of IKZF1 Degraders
The specificity of IKZF1 degraders is not absolute. Many compounds also induce the degradation of other Ikaros family members (IKZF2, IKZF3) and other proteins, known as "off-targets" or "neosubstrates." The degree of on- and off-target degradation varies between different degraders. Below is a comparison of the degradation profiles of several representative IKZF1 degraders.
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Iberdomide (CC-220) | IKZF1 | ~10-50 | >90 | Various | [1] |
| IKZF3 | ~10-50 | >90 | Various | [1] | |
| IKZF2 | Weaker degradation | - | T-cells | [2] | |
| CC-92480 | IKZF1 | <1 | >95 | MM.1S | [3] |
| IKZF3 | <1 | >95 | MM.1S | [3] | |
| CK1α | >80% degradation at 100 nM | - | REC-1, Mino | ||
| CFT7455 | IKZF1 | Sub-nanomolar | >95 | MM cell lines | |
| IKZF3 | Sub-nanomolar | >95 | MM cell lines | ||
| MGD-22 | IKZF1 | 8.33 | - | - | |
| IKZF2 | 9.91 | - | - | ||
| IKZF3 | 5.74 | - | - | ||
| MGD-28 | IKZF1 | 3.8 | - | - | |
| IKZF2 | 56.3 | - | - | ||
| IKZF3 | 7.1 | - | - | ||
| CK1α | 7.8 | - | - | ||
| HP-001 | IKZF1 | 10-fold > CC-92480 | ~80 (in vivo) | K562-HiBiT | |
| IKZF3 | - | ~70 (in vivo) | - | ||
| GSPT1 | No degradation at 100 nM | - | REC-1, Mino | ||
| CK1α | No degradation at 100 nM | - | REC-1, Mino |
DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation observed. -: Data not available in the provided search results.
Experimental Protocols for Specificity Assessment
Accurate assessment of degrader specificity relies on robust and well-controlled experiments. The following are detailed protocols for common methods used to quantify protein degradation.
Western Blotting for Targeted Protein Degradation
Western blotting is a widely used technique to assess the degradation of specific target proteins.
Figure 2: Western blotting workflow for assessing protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HEK293T) at a density of 0.5-1 x 10^6 cells/mL. Treat with a serial dilution of the IKZF1 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Mass Spectrometry-Based Proteomics for Global Off-Target Analysis
Quantitative proteomics provides an unbiased, global view of changes in the proteome following degrader treatment, enabling the identification of off-target effects.
Protocol:
-
Sample Preparation:
-
Treat cells with the degrader or vehicle control as described for Western blotting.
-
Lyse the cells and quantify the protein concentration.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each condition with different TMT isobaric tags according to the manufacturer's protocol.
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
-
-
Data Analysis:
-
Process the raw data using proteomics software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
HiBiT Assay for High-Throughput Degradation Measurement
The HiBiT assay is a sensitive and quantitative method for measuring protein levels in real-time in live cells, suitable for high-throughput screening.
Protocol:
-
Cell Line Generation: Generate a stable cell line expressing the target protein (e.g., IKZF1) tagged with the 11-amino-acid HiBiT peptide. This can be achieved using CRISPR/Cas9-mediated knock-in or lentiviral transduction.
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Add a serial dilution of the degrader compound.
-
Incubate for the desired time.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein that complements with HiBiT to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.
Conclusion
The assessment of specificity is paramount in the development of IKZF1 degraders. While many compounds potently degrade IKZF1 and IKZF3, off-target degradation of proteins such as IKZF2, CK1α, and GSPT1 is a common feature that needs to be carefully characterized. The choice of degrader for a specific therapeutic application will depend on the desired on-target activity and the tolerability of its off-target profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the specificity of novel IKZF1 degraders, facilitating the development of safer and more effective therapies.
References
Unveiling the Off-Target Profile of IKZF1 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3) has emerged as a powerful therapeutic strategy in hematological malignancies. Molecular glue degraders, such as pomalidomide and the newer agent CFT7455, hijack the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of these transcription factors. However, ensuring the selectivity of these degraders is paramount to minimize off-target effects and potential toxicities. This guide provides a comparative overview of the off-target profiles of IKZF1 degraders, supported by experimental data and detailed methodologies.
Comparative Analysis of IKZF1 Degrader Selectivity
The selectivity of molecular glue degraders is a critical aspect of their therapeutic window. While pomalidomide is a highly effective degrader of IKZF1 and IKZF3, it is also known to induce the degradation of other zinc finger proteins and cellular proteins. In contrast, newer generation degraders like CFT7455 have been engineered for enhanced selectivity.
Global proteomic studies have demonstrated that CFT7455 is highly selective for IKZF1 and IKZF3. In preclinical models, treatment with CFT7455 resulted in the significant degradation of only IKZF1 and IKZF3 in tumor tissues, leading to the modulation of interferon-regulated genes[1]. This high selectivity is a key differentiator from earlier generation immunomodulatory drugs (IMiDs).
Below is a summary of the degradation potency (DC50 - 50% degradation concentration) and maximum degradation (Dmax) for on-targets (IKZF1, IKZF3) and key off-targets of pomalidomide and other IKZF1/3 degraders. It is important to note that direct side-by-side quantitative comparisons from a single study are limited, and data presented here is compiled from various sources.
| Compound | Target | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | IKZF1 | ~8.7 | >95% | |
| IKZF3 | - | - | ||
| ZFP91 | - | - | ||
| SALL4 | - | - | ||
| CFT7455 | IKZF1 | - | >89% reduction | [1] |
| IKZF3 | - | - | ||
| MGD-22 | IKZF1 | 8.33 | - | [2] |
| IKZF2 | 9.91 | - | [2] | |
| IKZF3 | 5.74 | - |
Note: A comprehensive, side-by-side quantitative proteomics dataset comparing pomalidomide and CFT7455 off-target profiles is not publicly available at this time. The data above is aggregated from multiple studies and should be interpreted with caution.
Visualizing the IKZF1 Degradation Pathway
The following diagram illustrates the general mechanism of action for IKZF1/3 degraders.
Caption: Mechanism of IKZF1/3 degradation by molecular glues.
Experimental Protocols for Off-Target Profiling
Comprehensive off-target profiling is essential to characterize the selectivity of IKZF1 degraders. The two primary methodologies employed are quantitative proteomics and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).
Quantitative Mass Spectrometry-Based Proteomics
This unbiased approach allows for the global identification and quantification of protein abundance changes following degrader treatment.
Experimental Workflow:
Caption: Workflow for off-target identification using proteomics.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S) to 70-80% confluency.
-
Treat cells with the IKZF1 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduce and alkylate the protein extracts to denature proteins and cap cysteine residues.
-
Digest proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Labeling (for multiplexed analysis):
-
Label peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT, or Isobaric Tags for Relative and Absolute Quantitation - iTRAQ). This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
-
LC-MS/MS Analysis:
-
Separate the labeled peptides by reverse-phase liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides and their fragment ions.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the isobaric tags.
-
-
Off-Target Identification:
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the vehicle control. Proteins that are significantly downregulated are potential off-targets of the degrader.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a transcription factor. In the context of IKZF1 degraders, a decrease in IKZF1 binding at its target gene promoters would be expected. This method can also be used to assess whether the degrader causes IKZF1 to be recruited to new, off-target genomic locations, although this is less common for this class of molecules.
Experimental Workflow:
References
- 1. C4 Therapeutics Presents Pre-clinical Data on CFT7455, a Novel IKZF1/3 Degrader for the Treatment of Hematologic Malignancies, at the 16th Annual International Conference on Malignant Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. Discovery of Novel Potent Triple IKZF1/2/3 Degraders for the Treatment of Hematological Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of IKZF1 Degraders: A Comparative Analysis
The degradation of Ikaros Family Zinc Finger Proteins 1 and 3 (IKZF1 and IKZF3) has emerged as a promising therapeutic strategy in hematological malignancies and potentially other indications. This has led to the development of a new class of small molecules, known as IKZF1/3 degraders, which function as molecular glues to induce the ubiquitination and subsequent proteasomal degradation of these transcription factors. This guide provides a comparative overview of the therapeutic potential of a leading clinical candidate, Cemsidomide (formerly CFT7455), alongside other notable IKZF1/3 degraders, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Transcription Factors for Degradation
IKZF1 and IKZF3 are crucial for the survival and proliferation of malignant plasma cells in multiple myeloma and other B-cell neoplasms.[1][2] These transcription factors are often considered "undruggable" due to the lack of well-defined binding pockets for traditional inhibitors.[1] Molecular glue degraders circumvent this challenge by binding to an E3 ubiquitin ligase, typically Cereblon (CRBN), and inducing a conformational change that leads to the recruitment and subsequent ubiquitination of IKZF1 and IKZF3.[2][3] This targeted protein degradation results in the inhibition of downstream oncogenic signaling pathways, such as the IRF4-MYC axis, leading to cell growth inhibition and apoptosis in cancer cells.
Comparative Efficacy of IKZF1/3 Degraders
Several IKZF1/3 degraders are currently in preclinical and clinical development. This section compares the in vitro and in vivo efficacy of Cemsidomide with other notable compounds.
In Vitro Potency
The potency of IKZF1/3 degraders is typically assessed by their ability to induce degradation of the target proteins (DC50) and inhibit the proliferation of cancer cell lines (IC50 or GI50).
| Compound | Target(s) | DC50 (IKZF1) | IC50/GI50 (nM) | Cell Line(s) | Reference(s) |
| Cemsidomide (CFT7455) | IKZF1/3 | - | 0.05 | NCI-H929 | |
| HP-001 | IKZF1/3 | ~10-fold > CC-92480 | 0.01 - 0.09 | FL, MM, MCL, DLBCL | |
| MGD-22 | IKZF1/2/3 | 8.33 nM | Nanomolar range | MM, AML, DLBCL | |
| MGD-28 | IKZF1/2/3, CK1α | 3.8 nM | - | - | |
| IKZF1-degrader-1 | IKZF1 | 0.134 nM | - | - | |
| CC-92480 | IKZF1/3 | - | - | - | |
| Lenalidomide | IKZF1/3 | - | - | Multiple Myeloma | |
| Pomalidomide | IKZF1/3 | - | - | - |
Note: Direct comparison of DC50 and IC50 values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of IKZF1/3 degraders in a living organism.
| Compound | Model | Dosing | Outcome | Reference(s) |
| Cemsidomide (CFT7455) | NCI-H929 xenograft | 100 μg/kg/day | Durable tumor regressions | |
| HP-001 | H929 xenograft | 0.03 mpk, QD | 98% tumor growth inhibition by 15 days | |
| HP-001 + Dexamethasone | RPMI-8226 xenograft | 0.01 mpk, QD (HP-001) + 5 mpk, QW (Dex) | Complete tumor regression | |
| MGD-22 | NCI-H929 or WSU-DLCL-2 xenografts | Orally administered | Potent anti-tumor efficacy | |
| CC-92480 | NCI-H929 xenograft | 1000 μg/kg/day | Tumor stasis |
Experimental Protocols
This section outlines the general methodologies for key experiments used to validate the therapeutic potential of IKZF1/3 degraders.
Protein Degradation Assay (HiBiT Assay)
This assay quantitatively measures the degradation of target proteins in cells.
-
Cell Culture: HEK293T cells stably expressing HiBiT-tagged IKZF1, IKZF2, or IKZF3 are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound for a specified time.
-
Cell Lysis: The Nano-Glo® HiBiT Lytic Detection System is used to lyse the cells.
-
Luminescence Measurement: The lytic reagent contains a substrate and the LgBiT protein, which binds to the HiBiT tag on the target protein to produce a luminescent signal. The intensity of the signal is proportional to the amount of target protein remaining.
-
Data Analysis: DC50 values are calculated by plotting the luminescence signal against the compound concentration.
Cell Proliferation Assay
This assay measures the effect of the degrader on the growth of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H929, RPMI-8226) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound.
-
Incubation: Plates are incubated for a period of time (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels.
-
Data Analysis: IC50 or GI50 values are determined by plotting cell viability against compound concentration.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the degrader in an animal model.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or systemically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the test compound or vehicle control via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).
Safety and Selectivity
A critical aspect of drug development is ensuring the safety and selectivity of a therapeutic candidate. While highly potent at degrading IKZF1/3, some degraders have shown off-target effects. For instance, some compounds also degrade other proteins like CK1α, GSPT1, and SALL4. Neutropenia is a known on-target toxicity associated with IKZF1/3 degradation. The development of next-generation degraders like HP-001 aims to improve the safety profile by demonstrating high selectivity for IKZF1/3 and reduced toxicity to normal cells, such as peripheral blood mononuclear cells (PBMCs).
Clinical Development
Cemsidomide (CFT7455) is currently in Phase 1/2 clinical trials for the treatment of multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL). Early clinical data has shown that Cemsidomide is rapidly absorbed with a plasma half-life of approximately two days and demonstrates deep and durable degradation of IKZF1/3. The clinical development of these agents often involves combination therapies, for example, with dexamethasone in multiple myeloma, to enhance efficacy.
Conclusion
IKZF1/3 degraders represent a promising new class of therapeutics for hematological malignancies. Cemsidomide and other molecules in development have demonstrated significant preclinical and early clinical activity. The continued focus on improving potency, selectivity, and safety profiles will be crucial for the successful translation of these novel agents into effective therapies for patients. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug developers in this rapidly advancing field.
References
- 1. A First-in-class Molecular Glue Degrader for the Treatment of Cancers - Protheragen [protheragen.com]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel IKZF1/3 Degraders: Iberdomide vs. HP-001
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, particularly for hematological malignancies, molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase have emerged as a powerful therapeutic modality. Among these, agents targeting the Ikaros family of zinc finger transcription factors 1 and 3 (IKZF1 and IKZF3) have shown significant promise. This guide provides a detailed comparative analysis of two such agents: iberdomide (a well-characterized Cereblon E3 Ligase Modulator, CELMoD) and HP-001, a highly potent, next-generation IKZF1/3 degrader.
Executive Summary
Iberdomide and HP-001 are both orally bioavailable small molecules that function by inducing the ubiquitination and subsequent proteasomal degradation of IKZF1 and IKZF3. While both compounds share a common mechanism of action, preclinical data suggests that HP-001 exhibits enhanced potency in CRBN binding and IKZF1/3 degradation, coupled with a potentially superior safety profile due to its high selectivity. This guide will delve into the available experimental data to provide a comprehensive comparison of their performance.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for iberdomide and HP-001 based on available preclinical findings.
Table 1: Biochemical and Cellular Potency
| Parameter | Iberdomide | HP-001 | Reference Compound (CC-92480) |
| CRBN Binding | ~20-fold higher affinity than pomalidomide[1] | 5-fold improvement vs. CC-92480[2][3][4] | - |
| IKZF1 Degradation (Cellular) | More potent and rapid than pomalidomide[5] | 10-fold improvement vs. CC-92480 | - |
| Anti-proliferative Activity (IC50) | Potent activity in MM cell lines | 0.01 - 0.09 nM (in a panel of MM, MCL, DLBCL cell lines) | - |
Table 2: Selectivity Profile
| Neo-substrate | Iberdomide | HP-001 (at 100 nM, 24h) | Reference Compound (CC-92480 at 100 nM, 24h) |
| IKZF1/3 | Primary targets | Degraded | Degraded |
| SALL4 | - | No degradation | - |
| GSPT1 | - | No degradation | - |
| CK1α | - | No degradation | >80% degradation |
Table 3: In Vivo Antitumor Activity
| Parameter | Iberdomide | HP-001 |
| Xenograft Model | Synergistic activity with other agents in MM models | 98% tumor growth inhibition (0.03 mpk, QD, 15 days) in H929 xenograft model |
| In Vivo IKZF1/3 Degradation | Dose-dependent degradation in healthy volunteers | ~80% (IKZF1) and ~70% (IKZF3) degradation (0.03 mpk, QD) in vivo |
Mechanism of Action and Signaling Pathways
Both iberdomide and HP-001 act as "molecular glues," enhancing the interaction between the CRBN subunit of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and the neosubstrates IKZF1 and IKZF3. This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the proteasome.
The degradation of IKZF1 and IKZF3, which are critical transcription factors for the survival of multiple myeloma cells, leads to the downregulation of key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these degraders.
Cereblon (CRBN) Binding Assay (HTRF)
This assay quantifies the binding affinity of the degrader to the CRBN protein.
-
Principle: A competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF). A fluorescently labeled tracer that binds to CRBN is displaced by the test compound, leading to a decrease in the HTRF signal.
-
Materials:
-
Recombinant human CRBN-DDB1 protein complex.
-
Fluorescently labeled tracer (e.g., thalidomide-based).
-
Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Test compounds (Iberdomide, HP-001) serially diluted.
-
-
Procedure:
-
Add CRBN-DDB1 protein, anti-tag antibody, and the fluorescent tracer to a 384-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis: The HTRF ratio is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
IKZF1 Degradation Assay (HiBiT Assay)
This assay measures the intracellular degradation of a target protein.
-
Principle: The HiBiT protein tagging system relies on the complementation of a small 11-amino-acid tag (HiBiT) with a larger, separately expressed LgBiT subunit to form a functional NanoLuc luciferase. When the HiBiT-tagged target protein is degraded, the luminescence signal decreases.
-
Materials:
-
A cell line (e.g., K562) stably expressing IKZF1 fused to the HiBiT tag.
-
Nano-Glo® HiBiT Lytic Detection System.
-
Test compounds (Iberdomide, HP-001) serially diluted.
-
-
Procedure:
-
Plate the HiBiT-IKZF1 expressing cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for a specified time (e.g., 24 hours).
-
Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and provides the LgBiT subunit and substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is normalized to untreated controls, and DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated.
Experimental Workflow Visualization
Conclusion
Both iberdomide and HP-001 represent significant advancements in the development of molecular glue degraders for the treatment of hematological malignancies. Iberdomide is a clinically validated agent with a well-documented efficacy and safety profile in multiple myeloma. HP-001, as a next-generation degrader, demonstrates superior potency and selectivity in preclinical models. The enhanced degradation of IKZF1/3 and the clean off-target profile of HP-001 may translate into improved clinical efficacy and a wider therapeutic window. Further clinical investigation of HP-001 is warranted to determine its full therapeutic potential and to directly compare its clinical performance with that of iberdomide. This comparative guide, based on the currently available data, serves as a valuable resource for researchers and clinicians in the field of targeted protein degradation.
References
A Comparative Guide to IKZF1/3 and IKZF2 Degraders: Cross-Reactivity and Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent IKAROS family protein degraders, focusing on their cross-reactivity and selectivity. We present supporting experimental data for key compounds, detail the methodologies for their evaluation, and visualize relevant biological pathways and experimental workflows.
Introduction to IKAROS Family Degraders
The IKAROS family of zinc finger transcription factors, including IKZF1 (Ikaros), IKZF2 (Helios), IKZF3 (Aiolos), IKZF4 (Eos), and IKZF5 (Pegasus), are critical regulators of hematopoiesis, particularly lymphocyte development. Dysregulation of these factors is implicated in various hematological malignancies. Small molecule degraders, which co-opt the cell's ubiquitin-proteasome system to eliminate target proteins, have emerged as a promising therapeutic modality. This guide focuses on the selectivity profiles of representative IKZF1/3 degraders, Pomalidomide and CFT7455, and the IKZF2-selective degrader, NVP-DKY709.
Comparative Degradation Profiles
The selectivity of a degrader is paramount to its therapeutic window, minimizing off-target effects while maximizing on-target efficacy. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of Pomalidomide, CFT7455, and NVP-DKY709 against IKAROS family members and other known off-targets of Cereblon (CRBN)-based degraders.
Table 1: Comparative Degradation Potency (DC50, nM) of IKAROS Family Degraders
| Target Protein | Pomalidomide (IKZF1/3 Degrader) | CFT7455 (IKZF1/3 Degrader) | NVP-DKY709 (IKZF2-selective Degrader) |
| IKZF1 (Ikaros) | ~1700[1] | ~0.3 | >10,000[2] |
| IKZF2 (Helios) | >10,000[3] | Not reported | 4 - 11 |
| IKZF3 (Aiolos) | Degraded | Degraded | >10,000 |
| IKZF4 (Eos) | Not degraded | Not reported | 13 |
| IKZF5 (Pegasus) | Not degraded | Not reported | No effect |
| GSPT1 | Not degraded | Not reported | No effect |
| CK1α | Not reported | Not reported | No effect |
| SALL4 | Not reported | Not reported | 2 - 13 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Maximum Degradation (Dmax, %) of IKAROS Family Degraders
| Target Protein | Pomalidomide (IKZF1/3 Degrader) | CFT7455 (IKZF1/3 Degrader) | NVP-DKY709 (IKZF2-selective Degrader) |
| IKZF1 (Ikaros) | 69 ± 6% | >75% | Minimal (<20%) |
| IKZF2 (Helios) | Not reported | Not reported | 53 - 89% |
| IKZF3 (Aiolos) | Not reported | Not reported | Minimal (<20%) |
| IKZF4 (Eos) | Not reported | Not reported | 21% |
| GSPT1 | Not reported | Not reported | Minimal (<20%) |
| CK1α | Not reported | Not reported | Minimal (<20%) |
| SALL4 | Not reported | Not reported | 55 - 88% |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to generate the data above, the following diagrams illustrate the IKZF1 signaling pathway in hematopoiesis and a typical experimental workflow for assessing degrader selectivity.
Caption: IKZF1 signaling in hematopoietic stem cell differentiation.
Caption: Experimental workflow for assessing degrader selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to quantify protein degradation.
Western Blot for Protein Degradation
This method allows for the visualization and quantification of target protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format.
-
Generation of HiBiT-tagged Cell Lines: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. This ensures that the tagged protein is expressed at physiological levels under the control of its native promoter.
-
Cell Plating and Compound Treatment: Plate the HiBiT-tagged cells in a white, opaque-bottom multi-well plate. Treat the cells with a serial dilution of the degrader compound.
-
Lytic Endpoint Assay:
-
Prepare a lytic detection reagent containing the LgBiT protein subunit and a lytic substrate.
-
Add the lytic reagent to the cells and incubate to allow for cell lysis and the formation of the luminescent NanoBiT® luciferase complex.
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis: Calculate the percentage of protein degradation for each degrader concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Conclusion
The cross-reactivity profiles of IKAROS family degraders are critical determinants of their therapeutic potential. While IKZF1/3 degraders like Pomalidomide and the more potent CFT7455 show promise in treating hematological malignancies driven by these factors, off-target effects remain a consideration. The development of selective degraders, such as the IKZF2-targeting NVP-DKY709, represents a significant advancement, offering the potential for more precise therapeutic intervention with an improved safety profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel protein degraders.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of IKZF1-degrader-2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel compounds like IKZF1-degrader-2 are critical for ensuring laboratory safety and environmental protection. As a targeted molecular glue, this compound is designed to induce the selective degradation of the Ikaros Family Zinc Finger Protein 1 (IKZF1) and possesses potent biological activity.[1][2] Consequently, all waste materials contaminated with this compound must be managed as hazardous chemical waste in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Given the potent nature of this compound, it is essential to handle it in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety glasses or goggles, and a lab coat.[3][4]
-
Engineering Controls: All weighing, reconstitution, and aliquotting of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3]
Disposal Protocol: A Step-by-Step Guide
The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service, typically involving high-temperature incineration. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
Waste Identification and Segregation
Proper segregation at the point of generation is the first critical step.
-
Waste Classification: All materials that have come into contact with this compound must be classified as hazardous chemical waste.
-
Separate Waste Streams: Maintain separate, clearly labeled containers for different types of waste to ensure compatibility and proper disposal.
-
Solid Waste: Includes contaminated consumables such as pipette tips, tubes, vials, gloves, bench paper, and wipes.
-
Liquid Waste: Includes unused stock solutions, experimental media containing the degrader, and the initial solvent rinses from decontaminating glassware.
-
Waste Containment and Labeling
-
Containers: Use leak-proof, compatible containers with secure screw-top caps. For liquid waste, plastic-coated glass or high-density polyethylene bottles are recommended.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and volume/mass.
-
The date the waste was first added to the container.
-
Storage and Collection
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, provide secondary containment, and be away from general lab traffic and incompatible materials.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or a licensed contractor.
Decontamination
-
Equipment and Surfaces: Wipe down all surfaces and non-disposable equipment that may have come into contact with the degrader using an appropriate solvent (e.g., 70% ethanol), followed by a water rinse if appropriate. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
-
Empty Containers: The original compound container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, deface the label and dispose of the container according to your institution's policy.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes typical safety and disposal parameters for research-scale molecular degraders based on general guidelines for similar compounds.
| Parameter | Guideline / Information | Source / Regulation |
| GHS Hazard Classification | Assumed to be Acute Toxicity, Oral (Category 4) and hazardous to the aquatic environment. | Based on SDS for similar research compounds. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, lab coat. | Standard laboratory practice for hazardous chemicals. |
| Storage (Compound) | Store in a tightly sealed container at -20°C for long-term stability. | General guidance for PROTAC/degrader compounds. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and potent research compounds. |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with a suitable solvent. | General procedure for chemical spills. |
Visualizing the Process
Mechanism of Action
This compound functions as a molecular glue, inducing proximity between the target protein (IKZF1) and an E3 ubiquitin ligase (commonly Cereblon, CRBN, for this class of degraders), leading to the ubiquitination and subsequent degradation of IKZF1 by the proteasome.
Caption: Mechanism of action for this compound.
Waste Disposal Workflow
The logical flow for proper disposal ensures safety and compliance at each stage, from the lab bench to final collection.
Caption: Experimental workflow for this compound waste disposal.
References
Personal protective equipment for handling IKZF1-degrader-2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling IKZF1-degrader-2 in a research environment. The following information is based on general laboratory safety best practices for potent chemical compounds and should be supplemented by a thorough risk assessment by trained personnel.
I. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[1] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile).[1] |
| Body Protection | Wear a laboratory coat.[1] |
| Respiratory Protection | Handle in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[1] |
II. Hazard Identification and First Aid
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
III. Operational Plan: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Recommended storage conditions are -20°C for up to 2 years for the powder form. In DMSO, it can be stored at 4°C for 2 weeks or -80°C for 6 months.
Handling and Preparation:
-
Preparation: Conduct all handling of the solid compound and preparation of stock solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the powdered form, use a balance inside the fume hood or a ventilated balance enclosure.
-
Dissolving: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard information.
Disposal:
-
All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
IV. Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2915330-86-6 |
| Molecular Formula | C33H30FN5O5 |
| Molecular Weight | 595.62 g/mol |
V. Safe Handling Workflow
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
